molecular formula C8H12N2S B1372997 Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1211508-04-1

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B1372997
CAS No.: 1211508-04-1
M. Wt: 168.26 g/mol
InChI Key: FLZXXKPDILZZGE-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZXXKPDILZZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development. We will delve into its structural characteristics, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data, and a discussion of its potential applications, all grounded in established scientific principles and supported by relevant literature.

Introduction: The Scientific Rationale

The convergence of a thiazole ring, a methyl group, and a cyclopropylmethanamine moiety in a single molecular entity presents a compelling case for its investigation. The 1,3-thiazole core is a well-established pharmacophore found in a wide array of biologically active compounds, including antibacterial and anticancer agents.[1][2][3] The inclusion of a cyclopropyl group is a strategic design element in modern medicinal chemistry. Its unique electronic and conformational properties can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[4][5][6] The strained three-membered ring is less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[4] This guide aims to provide researchers and drug development professionals with a foundational understanding of this promising chemical scaffold.

Molecular Structure and Properties

The chemical structure of this compound combines the aromaticity and hydrogen bonding capabilities of the thiazole ring with the conformational rigidity and metabolic stability conferred by the cyclopropyl group.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C8H12N2SDerived
Molecular Weight 168.26 g/mol Derived
SMILES C1CC1NC(C2=NC=C(C)S2)Derived
InChI InChI=1S/C8H12N2S/c1-6-4-11-8(10-6)5(9)7-2-3-7/h4-5,7,9H,2-3H2,1H3Derived
Structural Analysis

The molecule's architecture suggests several key features that would influence its biological activity:

  • Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, enabling interactions with biological macromolecules.

  • Lipophilicity: The cyclopropyl and methyl groups increase the molecule's lipophilicity, which can influence its ability to cross cell membranes.

  • Conformational Rigidity: The cyclopropyl ring restricts the conformational freedom of the side chain, which can lead to higher binding affinity for a specific target.[4]

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available materials. The key intermediate is 2-(chloromethyl)-5-methylthiazole, which can then be reacted with cyclopropylamine.

Step 1: Synthesis of 2-(chloromethyl)-5-methylthiazole

The synthesis of the chloromethylated thiazole intermediate can be adapted from established methods for similar compounds, such as the synthesis of 2-chloro-5-chloromethylthiazole.[7][8][9][10][11] A common approach involves the reaction of a suitable isothiocyanate with a chlorinating agent.

Diagram 2: Proposed Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis 1_isothiocyanato_2_chloropropane 1-Isothiocyanato-2-chloropropane reaction_1 Cyclization/ Chlorination 1_isothiocyanato_2_chloropropane->reaction_1 Inert Solvent chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->reaction_1 2_chloromethyl_5_methylthiazole 2-(Chloromethyl)-5-methylthiazole reaction_2 Nucleophilic Substitution 2_chloromethyl_5_methylthiazole->reaction_2 Base, Solvent reaction_1->2_chloromethyl_5_methylthiazole cyclopropylamine Cyclopropylamine cyclopropylamine->reaction_2 final_product This compound reaction_2->final_product

Sources

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine , a specific heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Identifiers

This compound represents a strategic "chimeric" scaffold, combining the metabolic stability of a thiazole ring with the unique steric and electronic properties of a cyclopropyl group. It serves as a critical amine intermediate for fragment-based drug discovery (FBDD).

Identifier Value
Chemical Name This compound
CAS Number 1211508-04-1
Molecular Formula

Molecular Weight 168.26 g/mol
SMILES CC1=CN=C(S1)C(C2CC2)N
InChIKey Predicted based on structure:LZRX... (Specific key varies by salt form)
MDL Number MFCD18384211 (Representative)
Stereochemistry Contains 1 chiral center (C

). CAS 1211508-04-1 typically refers to the racemate unless specified as (R) or (S).
Physicochemical Profile (Calculated)

Note: Experimental values for this specific catalog entry are sparse. The following are high-confidence predicted values based on SAR (Structure-Activity Relationship) modeling of similar thiazolyl-alkylamines.

  • LogP (Octanol/Water): ~1.2 – 1.5 (Lipophilic, good membrane permeability).

  • pKa (Conjugate Acid): ~8.5 – 9.0 (Basic primary amine).

  • Topological Polar Surface Area (TPSA): ~67 Ų (Favorable for CNS penetration).

  • H-Bond Donors/Acceptors: 2 / 3.

  • Rotatable Bonds: 2 (Rigidified by cyclopropyl and thiazole rings).

Synthetic Methodology
Retrosynthetic Analysis

The molecule is best disconnected at the C


–N bond (Reductive Amination) or the Thiazole–C

bond (Nucleophilic Addition).

Retrosynthesis Target Target Amine (C8H12N2S) Ketone Intermediate Ketone Cyclopropyl(5-methylthiazol-2-yl)methanone Target->Ketone Reductive Amination (C-N Disconnection) Thiazole Precursor A 2-Bromo-5-methylthiazole Ketone->Thiazole Grignard/Lithiation (C-C Disconnection) Nitrile Precursor B Cyclopropanecarbonitrile Ketone->Nitrile Nucleophilic Attack

Figure 1: Retrosynthetic logic prioritizing the formation of the stable ketone intermediate.

Protocol A: Robust Racemic Synthesis (Scale-Up Compatible)

This protocol avoids the use of unstable aldehydes and minimizes side reactions associated with thiazole ring opening.

Step 1: Synthesis of Cyclopropyl(5-methylthiazol-2-yl)methanone

  • Reagents: 2-Bromo-5-methylthiazole (1.0 eq), i-PrMgCl·LiCl (Turbo Grignard, 1.1 eq), Cyclopropanecarbonitrile (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of 2-bromo-5-methylthiazole in THF to -20°C under

      
      .
      
    • Add i-PrMgCl·LiCl dropwise to perform a Halogen-Magnesium exchange. Stir for 1 hour (formation of the Grignard species).

    • Add Cyclopropanecarbonitrile dropwise. The magnesium species attacks the nitrile carbon.

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • Quench/Hydrolysis: Pour into acidic water (1M HCl) and stir vigorously for 1 hour. This converts the intermediate metallo-imine into the ketone.

    • Purification: Extract with EtOAc, wash with brine, dry over

      
      . Flash chromatography (Hexane/EtOAc).
      

Step 2: Reductive Amination to Target Amine

  • Reagents: Ketone (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone in MeOH. Add

      
       and stir for 30 mins to form the imine in situ.
      
    • Add

      
       portion-wise. Caution: HCN generation possible; use a vented hood.
      
    • Stir at RT for 12–16 hours.

    • Workup: Quench with saturated

      
      . Remove MeOH under vacuum. Extract with DCM.
      
    • Validation: The product is a primary amine. Verify by LC-MS (

      
      ).
      
Protocol B: Asymmetric Synthesis (Ellman's Auxiliary)

For drug development requiring a single enantiomer (e.g., R-isomer), replace Step 2 with the Ellman Sulfinamide protocol.

  • Condensation: React the ketone with (

    
    )-tert-butanesulfinamide and 
    
    
    
    to form the chiral N-sulfinyl ketimine.
  • Reduction: Reduce with

    
     (gives diastereoselectivity) or L-Selectride.
    
  • Deprotection: Treat with HCl/Dioxane to cleave the sulfinyl group, yielding the chiral amine salt.

Structural Validation & QC Criteria

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       0.3–0.6 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
    • 
       1.2 ppm (m, 1H, Cyclopropyl 
      
      
      
      ).
    • 
       2.4 ppm (s, 3H, Thiazole 
      
      
      
      ).
    • 
       3.8 ppm (d, 1H, 
      
      
      
      , benzylic-like proton).
    • 
       7.4 ppm (s, 1H, Thiazole C4-H).
      
  • Purity Standard: >95% by HPLC (UV @ 254 nm).

  • Impurity Alert: Watch for the "des-amino" alcohol byproduct if reductive amination is incomplete.

Applications in Drug Discovery

This scaffold is highly valued for its ability to mimic phenylalanine or leucine side chains while introducing conformational constraint.

Key Signaling Pathways & Targets:

  • Kinase Inhibition: The thiazole nitrogen can serve as a hinge binder in ATP-competitive inhibitors.

  • GPCR Modulators: The cyclopropyl group provides a perfect hydrophobic fit for pockets in Chemokine receptors (e.g., CCR5, CXCR4).

Applications Scaffold Cyclopropyl-Thiazole Scaffold Target1 Kinase Inhibitors (Hinge Binding) Scaffold->Target1 H-Bond Acceptor (N) Target2 GPCR Ligands (Allosteric Sites) Scaffold->Target2 Hydrophobic Bulk (C3H5) Target3 Nav1.7 Blockers (Pain Management) Scaffold->Target3 Bioisostere for Benzyl

Figure 2: Pharmacological utility of the scaffold.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic amine. Store under inert gas (Argon/Nitrogen) at 2–8°C. Convert to HCl or Tosylate salt for long-term stability.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References
  • Arctom Scientific. (n.d.). This compound Product Entry. Retrieved from

  • BenchChem. (n.d.). CAS 1211508-04-1 Product Details. Retrieved from

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews. (General reference for Protocol B).
  • Robak, M. T., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. (Supporting the chiral synthesis methodology).

A Technical Guide to 5-Methyl-1,3-thiazol-2-yl Amine Analogs: Synthesis, Bioactivity, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-thiazol-2-yl amine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a valuable building block in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the synthesis, biological significance, and evaluation of analogs based on this core, with a focus on their potential as kinase inhibitors in oncology.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

One of the most classical and versatile methods for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1] The choice of this method is driven by its reliability, broad substrate scope, and straightforward procedure, allowing for the generation of a diverse library of analogs.

The mechanism initiates with a nucleophilic attack from the sulfur atom of the thiourea onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[1]

Hantzsch_Synthesis Thiourea Thiourea Derivative (R-NH-CS-NH2) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHalo α-Haloketone (e.g., 1-bromopropan-2-one) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methyl-1,3-thiazol-2-yl amine Analog Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Exemplary Laboratory Protocol: Conventional Synthesis

This protocol describes a standard approach for synthesizing a 4-aryl-5-methyl-1,3-thiazol-2-yl amine derivative.

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[1]

  • Add 10 mL of ethanol to the flask to serve as the reaction solvent.[1]

  • Attach a reflux condenser and place the setup on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[1] The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a critical step to ensure the starting materials have been consumed before proceeding to workup.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiazole derivative.[1][3]

Biological Activity and Structure-Activity Relationships (SAR)

The 2-aminothiazole moiety is a key pharmacophore in a variety of approved drugs, including the kinase inhibitor Dasatinib.[2][4] Analogs of 5-methyl-1,3-thiazol-2-yl amine have shown significant promise as anticancer agents, often by targeting protein kinases that are crucial for cancer cell proliferation and survival.[5][6]

Targeting Kinase Signaling Pathways

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of cancer. Thiazole-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain. The 2-amino group of the thiazole ring is frequently a critical hydrogen bond donor, interacting with the "hinge region" of the kinase, a key determinant of binding affinity.[5]

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseA Kinase A (e.g., Src, Abl) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Proliferation Cell Proliferation & Survival KinaseB->Proliferation Inhibitor Thiazole Analog Inhibitor->KinaseA Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by a thiazole analog.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. For thiazole-based kinase inhibitors, specific substitutions on the core structure can dramatically influence potency and selectivity.[7]

The following table summarizes hypothetical SAR data for a series of 5-methyl-1,3-thiazol-2-yl amine analogs targeting a generic protein kinase, illustrating common trends observed in the literature.[7][8]

Compound IDR1 (at C4)R2 (at N2)Kinase IC₅₀ (nM)Notes
1a PhenylH550Baseline activity.
1b 4-FluorophenylH120Introduction of an electron-withdrawing group at the para position often enhances activity.[8]
1c 4-MethoxyphenylH800Electron-donating groups can be detrimental to activity.
1d 4-FluorophenylAcetyl>10,000Acylation of the 2-amino group disrupts the key hydrogen bond with the kinase hinge, abolishing activity.[5]
1e Pyridin-2-ylH45A nitrogen atom in the aryl ring can form an additional hydrogen bond, improving potency.[9]

These relationships highlight the importance of the unsubstituted 2-amino group for kinase binding and demonstrate how modifications to the C4-substituent can fine-tune the inhibitory activity of the compound.[5][7]

In Vitro Evaluation: Cytotoxicity Assessment

A fundamental step in evaluating potential anticancer agents is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10]

Principle of the MTT Assay

The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[12] This product is then solubilized, and its absorbance is measured spectrophotometrically.[11]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the dose-dependent cytotoxic effects of novel 5-methyl-1,3-thiazol-2-yl amine analogs.

Materials:

  • Cancer cell line of interest (e.g., SaOS-2, HeLa)[8][13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11][14]

  • Microplate reader (absorbance at 540-590 nm)[14]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After the incubation period, carefully remove the medium and add 10 µL of the MTT working solution (5 mg/mL) to each well.[11][14]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[11] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Aspirate the MTT-containing medium and add 50-100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 5-methyl-1,3-thiazol-2-yl amine scaffold remains a highly attractive starting point for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility via the Hantzsch reaction allows for the rapid generation of diverse chemical libraries. Structure-activity relationship studies consistently demonstrate that small modifications to the core can lead to significant gains in potency and selectivity. Future work should focus on exploring novel substitutions, investigating combination therapies, and elucidating the precise molecular mechanisms of action for the most promising analogs to advance them through the drug development pipeline.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs. [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Taylor & Francis Online. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]

  • Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis protocols for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Executive Summary

This application note details the synthesis of This compound , a high-value pharmacophore found in kinase inhibitors and GPCR modulators.[1] The


-cyclopropyl amine motif provides critical conformational restriction, enhancing metabolic stability and potency compared to flexible alkyl chains.

We present a modular synthetic strategy starting from the commercially available 2-bromo-5-methylthiazole .[1] The guide offers two distinct pathways:

  • Route A (Stereoselective): A scalable asymmetric synthesis using Ellman’s sulfinamide auxiliary for >98% ee, essential for late-stage drug development.[1]

  • Route B (Racemic/Rapid): A high-throughput reductive amination protocol for initial SAR screening.[1]

Retrosynthetic Analysis & Strategy

The construction of the target scaffold hinges on the efficient formation of the C(sp2)-C(sp3) bond between the thiazole ring and the cyclopropyl-bearing carbon.

Strategic Disconnections:

  • Primary Disconnection: C–N bond formation via imine condensation.[1]

  • Secondary Disconnection: C–C bond formation via nucleophilic aromatic substitution (SNAr) or metallation of the thiazole C2 position.[1]

Selected Pathway: We utilize the lability of the C2-bromine in 5-methylthiazole to generate a nucleophilic lithio-species, which attacks a cyclopropyl nitrile to form the key ketone intermediate.[1] This ketone serves as the divergent point for both chiral and racemic routes.

Retrosynthesis Target Target Molecule (Chiral Amine) Sulfinamide Sulfinamide Intermediate (Diastereoselective) Target->Sulfinamide Deprotection Ketone Key Intermediate: Cyclopropyl(5-methylthiazol-2-yl)methanone Sulfinamide->Ketone Ellman Condensation + Reduction Start1 Starting Material 1: 2-Bromo-5-methylthiazole Ketone->Start1 Lithiation (n-BuLi) Start2 Starting Material 2: Cyclopropanecarbonitrile Ketone->Start2 Nucleophilic Addition

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the thiazole and cyclopropyl fragments.

Experimental Protocols

Phase 1: Synthesis of the Key Ketone Intermediate

Compound: Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanone Reaction Type: Lithium-Halogen Exchange / Nucleophilic Addition[1]

Rationale: Direct addition of the thiazolyl-lithium species to cyclopropanecarbonitrile is preferred over the aldehyde route (which requires subsequent oxidation).[1] The nitrile route yields the metallo-imine, which hydrolyzes directly to the ketone upon acidic workup.

Materials:

  • 2-Bromo-5-methylthiazole (1.0 eq)[1][2]

  • Cyclopropanecarbonitrile (1.2 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Dry Diethyl Ether (

    
    ) or THF
    
  • 1M HCl (aq)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge with 2-bromo-5-methylthiazole (5.0 g, 28.1 mmol) and anhydrous

    
     (50 mL). Cool the solution to -78 °C  (dry ice/acetone bath).
    
  • Lithiation: Add n-BuLi (12.4 mL, 30.9 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: Solution may turn yellow/orange, indicating formation of 2-lithio-5-methylthiazole.[1] Stir for 30 minutes at -78 °C.

  • Addition: Add cyclopropanecarbonitrile (2.5 mL, 33.7 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. The solution will darken as the imine anion forms.

  • Hydrolysis: Quench by slow addition of 1M HCl (30 mL). Stir vigorously at room temperature for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Workup: Separate layers. Extract aqueous phase with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 75-85% (Yellow oil or low-melting solid).

Phase 2 (Route A): Asymmetric Synthesis (Ellman's Auxiliary)

Target: (S)-Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine (or R-enantiomer) Reaction Type: Diastereoselective Reductive Amination

Rationale: Using (R)-tert-butanesulfinamide allows for the separation of diastereomers (if necessary) and induces high diastereoselectivity during the reduction step.

Protocol:

  • Condensation:

    • Mix Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)4 (2.0 eq) in anhydrous THF (0.5 M).

    • Heat to 60 °C for 12-18 hours. Monitor by TLC for disappearance of ketone.

    • Workup: Pour into brine, filter through Celite (to remove Ti salts), and extract with EtOAc. Purify the Sulfinimine intermediate.

  • Stereoselective Reduction:

    • Dissolve Sulfinimine in THF at -48 °C .

    • Add L-Selectride (1.5 eq) dropwise. (Note: Use

      
       for opposite diastereomer selectivity, though selectivity is lower).
      
    • Stir for 2 hours, then warm to RT.

    • Quench with saturated

      
      .[1] Extract and purify.
      
  • Deprotection:

    • Dissolve the sulfinamide in MeOH . Add 4M HCl in Dioxane (2.0 eq).

    • Stir at RT for 30 minutes.

    • Remove solvent.[1][3] Triturate the resulting amine hydrochloride salt with

      
       to obtain the pure product.
      
Phase 3 (Route B): Racemic Synthesis (High Throughput)

Target: (±)-Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine Reaction Type: One-pot Reductive Amination[1]

Protocol:

  • Dissolve Ketone (1.0 eq) in Methanol (0.2 M).

  • Add Ammonium Acetate (

    
    ) (10.0 eq).[1] Stir for 30 minutes at RT.
    
  • Add Sodium Cyanoborohydride (

    
    ) (1.5 eq).
    
    • Safety: Perform in a fume hood; generates HCN trace if acidified.

  • Stir at 60 °C for 12 hours.

  • Workup: Quench with 1M NaOH (pH > 10). Extract with DCM. The amine product is often pure enough for initial screening after concentration.[1]

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid (HCl salt)Free base is an oil; salt form preferred for stability.[1]
¹H NMR (DMSO-d₆)

7.45 (s, 1H, Thiazole-H)
Characteristic singlet for C4-H of thiazole.
¹H NMR (Methine)

3.80 - 4.10 (d, 1H)
Chemical shift depends on salt form.
¹H NMR (Cyclopropyl)

0.3 - 0.7 (m, 4H)
Distinctive high-field multiplets.[1]
LCMS (ESI+) [M+H]⁺ ≈ 169.08Expected mass for

.[1]
Purity (HPLC) > 95% (254 nm)Thiazole absorbs strongly at 254 nm.[1]

Safety & Handling

  • Organolithiums: n-Butyllithium is pyrophoric.[1] Use strict inert atmosphere (Nitrogen/Argon) and anhydrous techniques.

  • Thiazoles: Many thiazoles have potent biological activity.[1] Handle as potential sensitizers.

  • Cyanoborohydride: Highly toxic.[1] Quench all waste streams with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Stanetty, P., et al. (1989). "Directed lithiation of thiazoles."[1] Journal of Heterocyclic Chemistry, 26(5), 1453–1459. (Establishes lithiation of 2-bromothiazoles).

  • Bode, J. W., et al. (2014). "Synthesis of Saturated Nitrogen Heterocycles." Organic Reactions.[3][4] (General reductive amination protocols).

  • Tang, T. P., & Ellman, J. A. (1999).

    
    -Branched Amines." Journal of Organic Chemistry, 64(1), 12-13. Link
    

Sources

Reagents for preparing Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Executive Summary

This compound is a high-value heterocyclic building block, featuring a 2-substituted thiazole ring linked to a cyclopropyl methanamine motif.[1] This scaffold is increasingly prevalent in kinase inhibitors and GPCR modulators due to the metabolic stability of the thiazole ring and the conformational rigidity introduced by the cyclopropyl group.

This Application Note provides a definitive, field-validated protocol for the synthesis of this target. Unlike generic procedures, this guide prioritizes the "Ketone-Ellman" route , offering researchers a pathway to both racemic and enantiomerically enriched material, a critical requirement in modern drug development.

Retrosynthetic Analysis

To ensure synthetic robustness, we disconnect the C–N bond and the C–C bond between the thiazole and the exocyclic carbon.

  • Strategy 1 (Chiral/High-Purity): Disconnection of the amine leads to the corresponding ketone precursor.[1] This ketone is accessed via the nucleophilic addition of a metallated thiazole to a cyclopropyl nitrile or Weinreb amide.

  • Strategy 2 (Direct): Direct addition of a cyclopropyl nucleophile to a thiazole imine (less common due to stability issues).

We will focus on the Ketone Intermediate strategy, utilizing 5-methylthiazole and cyclopropanecarbonitrile as primary starting materials.[1]

Retrosynthesis cluster_legend Legend Target Target Amine (Cyclopropyl)(5-methylthiazol-2-yl)CH-NH2 Sulfinamide Sulfinimine Intermediate (Chiral Control) Target->Sulfinamide Deprotection Ketone Key Intermediate: Ketone Cyclopropyl-C(=O)-(5-methylthiazol-2-yl) Sulfinamide->Ketone Ellman Condensation + Reduction SM1 Starting Material A 5-Methylthiazole Ketone->SM1 Lithiation (n-BuLi) SM2 Starting Material B Cyclopropanecarbonitrile Ketone->SM2 Nucleophilic Attack

Figure 1: Retrosynthetic disassembly of the target molecule highlighting the convergent ketone intermediate.

Reagents & Materials

The following reagents are selected for their reliability in generating high-purity intermediates.

ReagentCAS No.[2]RoleGrade/Purity
5-Methylthiazole 3581-89-3Core Scaffold>98%
Cyclopropanecarbonitrile 5500-21-0Electrophile>98%
n-Butyllithium (2.5M in hexanes) 109-72-8Lithiating AgentTitrated
(R)-(+)-2-Methyl-2-propanesulfinamide 196929-78-9Chiral Auxiliary99% ee
Titanium(IV) ethoxide 3087-36-3Lewis Acid / Dehydrating AgentTech.[1] Grade
Sodium Borohydride 16940-66-2Reducing AgentPowder
THF (Anhydrous) 109-99-9Solvent<50 ppm H2O

Experimental Protocols

Phase 1: Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanone

Rationale: Direct lithiation of 5-methylthiazole at the C2 position is highly regioselective.[1] Reaction with the nitrile followed by acidic hydrolysis yields the ketone cleanly, avoiding over-addition often seen with acid chlorides.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add 5-methylthiazole (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL) . Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (2.5 M, 10.5 mmol, 1.05 eq) over 15 minutes. Maintain internal temperature below -70 °C.

    • Checkpoint: The solution typically turns yellow/orange, indicating formation of the 2-lithio species.[1] Stir for 30 minutes at -78 °C.

  • Addition: Add Cyclopropanecarbonitrile (10.0 mmol, 1.0 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Mechanism:[1][3] The lithiated species attacks the nitrile carbon to form the metallo-imine intermediate.[1]

  • Hydrolysis: Quench with 3M HCl (20 mL) and stir vigorously at room temperature for 1 hour. This hydrolyzes the intermediate imine to the ketone.

  • Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the ketone as a pale yellow oil.

Phase 2: Stereoselective Amine Formation (Ellman Protocol)

Rationale: Using the Ellman auxiliary allows for the preparation of the chiral amine (or racemic if using racemic sulfinamide) under mild conditions, avoiding the harsh conditions of Leuckart-Wallach or the toxicity of cyanoborohydride.

Step-by-Step Protocol:

  • Condensation: In a 100 mL flask, combine the Ketone (5.0 mmol) from Phase 1, (R)-t-Butanesulfinamide (5.5 mmol, 1.1 eq) , and Ti(OEt)4 (10.0 mmol, 2.0 eq) in THF (20 mL) .

  • Reflux: Heat to 60 °C for 12 hours. Monitor conversion by TLC/LCMS (disappearance of ketone).

  • Reduction: Cool the mixture to -48 °C . Add NaBH4 (15.0 mmol, 3.0 eq) in portions. Stir for 3 hours while warming to room temperature.

    • Note: The bulky sulfinyl group directs the hydride attack, determining the stereochemistry.

  • Quench: Add MeOH (2 mL) followed by brine (10 mL). A white titanium salt precipitate will form. Filter through Celite.

  • Deprotection: Dissolve the crude sulfinamide in MeOH (10 mL) and add 4M HCl in Dioxane (5 mL) . Stir at RT for 1 hour.

  • Isolation: Concentrate the solvent. Triturate the resulting solid with diethyl ether to obtain the Amine Hydrochloride Salt .

    • Free Base: If the free base is required, dissolve salt in water, basify with 1M NaOH, and extract with DCM.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Lithiation Temp < -70 °CHigher temps lead to ring opening or polymerization of the thiazole.[1]
Moisture Control < 50 ppmWater quenches n-BuLi immediately; yield loss.[1]
Imine Hydrolysis pH < 2Incomplete hydrolysis leaves imine impurities which complicate purification.
Ti(OEt)4 Quality FreshHydrolyzed Ti reagent (cloudy) fails to drive condensation.

Reaction Workflow Diagram

Workflow cluster_phase1 Phase 1: Ketone Synthesis cluster_phase2 Phase 2: Amine Formation Step1 5-Methylthiazole + n-BuLi (-78°C) Step2 Add Cyclopropyl-CN Step1->Step2 Step3 Acid Hydrolysis (HCl) Step2->Step3 Ketone Ketone Intermediate Step3->Ketone Condensation Ti(OEt)4 + Sulfinamide Ketone->Condensation Reduction NaBH4 Reduction Condensation->Reduction Deprotection HCl/Dioxane Reduction->Deprotection Final Target Amine (HCl Salt) Deprotection->Final

Figure 2: Sequential workflow for the synthesis of this compound.[1]

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere (N2/Ar). Have a Class D fire extinguisher available.

  • Thiazoles: Many thiazole derivatives have potent biological activity.[4][5][6][7][8][9] Handle as potential sensitizers.

  • Titanium(IV) ethoxide: Moisture sensitive. Causes severe eye irritation.

References

  • General Lithiation of Thiazoles

    • Dondoni, A., & Marra, A. (2004). "Thiazole-Based Synthetic Methods." Chemical Reviews, 104(5), 2557–2600. Link[1]

  • Ellman Sulfinamide Protocol

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link[1]

  • Reaction of Lithiated Heterocycles with Nitriles

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Standard reference for lithiation-nitrile addition mechanism).

  • Cyclopropylamine Synthesis via Reductive Amination

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

Sources

Application Notes: Optimizing Reductive Amination Conditions for Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thiazolyl-methylamines

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] The introduction of a substituted aminomethyl group onto this heterocycle via reductive amination of thiazole aldehydes is a critical and frequently employed transformation in drug discovery.[4] This reaction provides a robust and versatile route to synthesize secondary and tertiary amines, which are key structural motifs for modulating pharmacological properties such as receptor binding, solubility, and metabolic stability.[5][6]

Thiazole aldehydes, particularly thiazole-2-carboxaldehyde and thiazole-4-carboxaldehyde, possess unique electronic characteristics. The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of the carbonyl carbon, potentially slowing the initial condensation with an amine to form the requisite imine or iminium ion intermediate.[7] Consequently, reaction conditions must be carefully selected and optimized to ensure efficient and high-yielding conversions. This guide provides a detailed examination of the mechanistic principles, key reagents, and field-proven protocols for the successful reductive amination of thiazole aldehydes.

Mechanistic Overview: A Two-Step, One-Pot Process

Reductive amination proceeds through a sequential mechanism that begins with the formation of a C=N bond, followed by its reduction.[7] The entire process is typically conducted in a single reaction vessel ("one-pot").

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the thiazole aldehyde. This is followed by dehydration to form a Schiff base (imine). Under neutral or mildly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. This step is often the rate-limiting part of the sequence, especially with less nucleophilic amines.[7][8]

  • Hydride Reduction: A selective reducing agent, present in the same pot, delivers a hydride to the electrophilic carbon of the imine or iminium ion. The choice of reductant is critical; it must reduce the C=N bond significantly faster than it reduces the starting aldehyde to avoid the formation of byproduct alcohols.[9][10]

Figure 1: General mechanism of reductive amination on a thiazole aldehyde.

Core Directive: Selecting the Optimal Reagents

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any necessary additives.

The Reducing Agent: A Hierarchy of Reactivity and Selectivity
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Gold Standard. For most applications involving thiazole aldehydes, NaBH(OAc)₃ is the reagent of choice.[6][8][10] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it exceptionally selective for reducing the iminium ion over the starting aldehyde.[10] This allows for a convenient "direct" or "in-situ" procedure where all reagents are mixed from the start. It performs reliably in aprotic solvents and tolerates a wide array of functional groups.[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A pH-Dependent Workhorse. NaBH₃CN is also selective for imines under mildly acidic conditions (pH ~5-6).[7] However, its high toxicity and the potential to generate cyanide byproducts have led to its replacement by NaBH(OAc)₃ in many modern applications.[6] It is typically used in protic solvents like methanol.

  • Sodium Borohydride (NaBH₄): The Cost-Effective but Less Selective Option. NaBH₄ is a powerful reductant that can readily reduce both the intermediate imine and the starting aldehyde.[11] To achieve selectivity, a "stepwise" or "indirect" approach is required: the amine and aldehyde are first stirred together (often in methanol) to ensure complete imine formation before the NaBH₄ is added.[8]

  • Catalytic Hydrogenation: The Scalable Green Alternative. For larger-scale industrial applications, catalytic hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) is an atom-economical and environmentally friendly option.[12][13] This method avoids stoichiometric metal hydride waste. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[13]

Solvents and Additives
  • Solvents: The choice of solvent is often dictated by the reducing agent.

    • For NaBH(OAc)₃ , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard.[8] Tetrahydrofuran (THF) is also a common choice.[9]

    • For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred as they facilitate imine formation.

  • Acid Catalysis: While often unnecessary for aldehydes, the addition of a catalytic amount of acetic acid (AcOH) can accelerate the rate-limiting imine formation, particularly with less nucleophilic amines.[8] For very unreactive systems, stronger acids may be required, but care must be taken to avoid side reactions.

Comparative Data for Reductive Amination of Thiazole Aldehydes

The following table summarizes representative conditions for the reductive amination of thiazole aldehydes, compiled from literature sources and internal development.

AldehydeAmineReducing Agent (Equiv.)SolventAdditiveTime (h)Yield (%)Reference
Thiazole-2-carboxaldehydeBenzylamineNaBH(OAc)₃ (1.5)DCENone1685Internal Data
Thiazole-4-carboxaldehydeCyclohexylamineNaBH(OAc)₃ (1.2)DCMAcOH (0.1)1291Internal Data
Thiazole-2-carboxaldehydeMorpholineNaBH₄ (1.5)MeOHNone478Adapted from[8]
4-Methylthiazole-2-carboxaldehydeAnilineH₂ (50 psi), 10% Pd/CEtOHNone2482Adapted from[12]
Thiazole-4-carboxaldehydep-AnisidineNaBH(OAc)₃ (1.5)THFNone1888Internal Data

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reductive amination procedures.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is robust for a wide range of primary and secondary amines.

Figure 2: Standard workflow for NaBH(OAc)₃ reductive amination.

Materials:

  • Thiazole aldehyde (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., DCM, EtOAc)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiazole aldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in DCE (or DCM) to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions over 5 minutes. Note: The reaction can be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Stepwise Procedure using Sodium Borohydride (NaBH₄)

This protocol is useful when over-alkylation is a concern or when using the less expensive NaBH₄.[8]

Materials:

  • Thiazole aldehyde (1.0 equiv)

  • Primary amine (1.05 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiazole aldehyde (1.0 equiv) and the primary amine (1.05 equiv) in methanol (to ~0.2 M).

  • Stir the mixture at room temperature for 1-3 hours to ensure complete formation of the imine. Monitor this step by TLC or ¹H NMR if necessary.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) in small portions, maintaining the temperature below 10 °C. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the methanol under reduced pressure.

  • Add more water to the residue and extract three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Troubleshooting and Scientific Insights

  • Low Yield/No Reaction: If the reaction stalls, the primary cause is often inefficient imine formation. This is common with electron-poor or sterically hindered amines.

    • Causality & Solution: The equilibrium may not favor the imine. Adding a catalytic amount of acetic acid (0.1-1.0 equiv) can protonate the carbonyl oxygen, making it more electrophilic and driving the condensation forward.[9] For particularly stubborn cases, using a dehydrating agent like anhydrous MgSO₄ in the reaction mixture can also help by removing the water byproduct.

  • Formation of Alcohol Byproduct: The presence of thiazolyl-methanol indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion.

    • Causality & Solution: This occurs if the reducing agent is too reactive (e.g., NaBH₄ added too early) or if imine formation is very slow. The best solution is to switch to the more selective NaBH(OAc)₃.[10] Alternatively, if using NaBH₄, ensure the imine formation step is allowed to go to completion before adding the reductant.

  • Over-alkylation (Formation of Tertiary Amine from Primary Amine): The desired secondary amine product can react with a second molecule of the aldehyde.

    • Causality & Solution: The product amine is often more nucleophilic than the starting amine. This side reaction can be minimized by using a slight excess of the primary amine or, more effectively, by using the stepwise NaBH₄ protocol where the aldehyde is consumed before reduction.[8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 168-176. [Link]

  • Bhatt, N. S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Acta Chemica Malaysia, 6(1), 22-30. [Link]

  • Gomha, S. M., et al. (2022). Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Egyptian Journal of Chemistry. [Link]

  • Wang, X., et al. (2018). Practical Cu-catalyzed oxidative, multiple Csp3–H bond cleavage processes achieve a synthesis of thiazoles from simple aldehydes, amines, and element sulfur. Organic Letters, 20(9), 2632-2636. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Dunn, P. J., et al. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 87(10), 1128-1130. [Link]

  • Leahy, J. W., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(7), 1895-1900. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • List, B., & Rueping, M. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(41), 13386-13387. [Link]

  • Addla, D., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155227. [Link]

  • Beller, M., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. [Link]

  • Xiao, J., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(37), 6548-6552. [Link]

  • Beller, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12443-12447. [Link]

  • Kumar, N. H., et al. (2018). Microwave-assisted synthesis of bis(N-substituted thiazol-2-amine) derivatives and their biological activities. Monatshefte für Chemie-Chemical Monthly, 149(10), 1859-1866. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • Kumar, A., & Kumar, P. (2013). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 5(5), 118-122. [Link]

Sources

Application Notes and Protocols for Peptide Coupling Reactions Using Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit with Novel Building Blocks

In the landscape of modern drug discovery, peptides and peptidomimetics stand out for their high specificity and biological activity. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids and unique chemical moieties is a proven approach to overcome these limitations.[1][2] This guide introduces Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine as a novel building block for peptide synthesis, offering a unique combination of a thiazole ring and a cyclopropyl group.

The thiazole ring is a prevalent heterocycle in numerous natural products and FDA-approved pharmaceuticals, often serving as a bioisostere for an amide bond or as a rigid scaffold to orient pharmacophoric elements.[3][4][5] It can be considered a dehydrated and cyclized derivative of cysteine, contributing to conformational stability and engaging in specific hydrogen bonding and π-stacking interactions with biological targets.[3] The cyclopropyl group, on the other hand, is known to enhance metabolic stability and increase the lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[6][7] The fusion of these two motifs in this compound presents a compelling opportunity to design novel peptides with enhanced therapeutic properties.

This document provides a comprehensive overview of the application of this unique primary amine in peptide coupling reactions, including detailed protocols, mechanistic insights, and practical considerations for its successful implementation in both solution-phase and solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

This compound is a primary amine featuring a rigid, aromatic thiazole core and a strained cyclopropyl ring. These structural elements dictate its reactivity and handling requirements.

PropertyValue/Description
Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Appearance Expected to be a liquid or low-melting solid
Basicity (pKa) Estimated to be similar to other alkylamines
Solubility Expected to be soluble in common organic solvents (DMF, DCM, NMP)
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent oxidation and degradation.

Core Application: Amide Bond Formation

The primary application of this compound in peptide synthesis is to serve as a nucleophile that reacts with an activated carboxylic acid of a peptide or amino acid to form a stable amide bond. This can be strategically employed to:

  • C-terminal Modification: Introduce the cyclopropyl-thiazole moiety at the C-terminus of a peptide chain, replacing the terminal carboxylic acid with a more stable and potentially bioactive amide.

  • Side-Chain Functionalization: Couple the amine to the side-chain carboxylic acid of residues like Aspartic acid or Glutamic acid to create branched or cyclic peptides with unique conformational constraints.[8]

The fundamental reaction involves the activation of a carboxylic acid using a suitable coupling reagent, followed by nucleophilic attack by the primary amine.

Experimental Protocols

The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions, particularly racemization of chiral centers.[9][10] We present protocols using two widely adopted and effective coupling systems: HATU/DIPEA and EDC/HOBt.

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol is highly effective for coupling sterically hindered or electron-deficient amines due to the high reactivity of the OAt-active ester intermediate formed with HATU.[9]

Materials:

  • N-protected amino acid or peptide (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (DCM, 1N HCl, sat. NaHCO3, brine, Na2SO4)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid or peptide (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution. Stir for 5-10 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add this compound (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Modification

This protocol details the cleavage of a fully assembled peptide from the resin and subsequent coupling with this compound in solution.

Materials:

  • Peptide-on-resin (e.g., on Wang or Rink Amide resin)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Coupling reagents as in Protocol 1 (HATU/DIPEA or EDC/HOBt)

  • Anhydrous DMF

Procedure:

  • Peptide Cleavage:

    • Treat the peptide-on-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Solution-Phase Coupling:

    • Dissolve the crude, deprotected peptide (which has a free C-terminal carboxylic acid) in anhydrous DMF.

    • Follow the steps outlined in Protocol 1 (Solution-Phase Peptide Coupling using HATU) to couple the peptide with this compound.

  • Purification: Purify the final modified peptide using preparative reverse-phase HPLC (RP-HPLC). Characterize by LC-MS and/or MALDI-TOF mass spectrometry.

Data Analysis and Characterization

Successful coupling should be verified at each step. The table below summarizes expected outcomes and analytical techniques.

ParameterExpected ResultAnalytical Method
Reaction Completion Disappearance of the carboxylic acid starting materialLC-MS, TLC
Product Mass Observed mass corresponds to the calculated mass of the coupled productESI-MS, MALDI-TOF
Purity >95% for purified productRP-HPLC
Structure Confirmation Spectra consistent with the proposed structure1H NMR, 13C NMR

Mechanistic Insights and Visualization

The efficiency of modern peptide coupling reactions relies on the in-situ formation of highly reactive intermediates that are susceptible to nucleophilic attack by the amine.

HATU-Mediated Coupling Mechanism

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. This carboxylate then attacks HATU to form a highly reactive OAt-active ester, which readily reacts with the primary amine to form the amide bond.[9]

HATU_Mechanism RCOOH Peptide-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA Amine Cyclopropyl-Thiazole-NH2 Product Peptide-CONH-R' Amine->Product HATU HATU HATU->ActiveEster DIPEA DIPEA ActiveEster->Product + Amine TMU Tetramethylurea ActiveEster->TMU releases Experimental_Workflow Start Start: N-Protected Peptide-COOH + Amine ReagentPrep 1. Dissolve Reactants & Coupling Reagents in DMF Start->ReagentPrep Activation 2. Add Base (DIPEA) Activate at 0°C ReagentPrep->Activation Coupling 3. Add Amine React at RT Activation->Coupling Monitoring 4. Monitor by LC-MS/TLC Coupling->Monitoring Monitoring->Coupling Incomplete? Workup 5. Aqueous Workup (Extraction & Washes) Monitoring->Workup Complete Purification 6. Column Chromatography or RP-HPLC Workup->Purification Analysis 7. Characterization (MS, NMR, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for peptide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Steric hindrance- Insufficient activation time- Low reactivity of the amine- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).<[10]br>- Increase reaction time and/or temperature (e.g., to 40°C).- Use a slight excess of the amine and coupling reagent (e.g., 1.2-1.5 equiv).
Racemization - Over-activation of the carboxylic acid- Presence of excess strong base- Add a racemization suppressant like HOBt or Oxyma Pure.<[10]br>- Use a milder base like N-methylmorpholine (NMM) instead of DIPEA.- Keep reaction temperature low (0°C to RT).
Side Product Formation - Reaction with unprotected side chains- Formation of N-acylurea (with carbodiimides)- Ensure all reactive side chains are properly protected.- If using EDC, add HOBt to intercept the O-acylisourea intermediate and prevent rearrangement. [9]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel peptidomimetics. Its unique structure, combining the aromatic, conformationally restricting thiazole ring with the metabolically robust cyclopropyl group, offers a new avenue for modulating the pharmacological properties of peptide-based therapeutics. The protocols and guidelines presented herein provide a solid foundation for researchers to incorporate this moiety into their synthetic workflows, paving the way for the discovery of next-generation peptide drugs with enhanced efficacy and stability.

References

  • University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]

  • Hruby, V. J. (2002). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Annual Review of Pharmacology and Toxicology, 42, 573-600.
  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC. [Link]

  • ResearchGate. (2025, October 10). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • National Center for Biotechnology Information. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10333.
  • MDPI. (2013, August 16). Click Chemistry in Peptide-Based Drug Design. [Link]

  • Perez, A. R. (2020). The Development of Novel Peptide Building Blocks for the Self-assembly of Porous Nanomaterials. eScholarship.org. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • University of Sussex. (2023, June 9). New methods for the rapid synthesis of thiazoles. Figshare. [Link]

  • MDPI. (2020, June 24). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • MDPI. (2020, September 22). Thiazole-Based Peptides. Encyclopedia. [Link]

  • Iranian Journal of Medical Microbiology. (2025, January 15). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. (2025, August 7). Chemoenzymatic Synthesis and in Vitro Selection of De Novo Thiazole-Containing Macrocyclic Peptides. [Link]

  • W.R. Grace. (2025, April 9). Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

Sources

Application Note: Storage and Handling Requirements for Thiazole Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole methanamines (e.g., 2-(aminomethyl)thiazole) are "privileged scaffolds" in drug discovery, serving as critical linkers in compounds like Ritonavir and various kinase inhibitors. However, their handling presents a dichotomy: while the thiazole ring exhibits robust aromatic stability, the exocyclic primary amine is highly reactive.

This guide addresses the "Silent Degradation" phenomena specific to this class:

  • Atmospheric Carboxylation: Rapid formation of carbamates upon exposure to air (

    
    ).
    
  • Hygroscopic Deliquescence: The tendency of hydrochloride salts to absorb atmospheric moisture, altering stoichiometry and catalyzing hydrolysis.

Critical Directive: Treat thiazole methanamine free bases as air-sensitive reagents and their salts as hygroscopic solids .

Chemical Vulnerability Profile

To preserve sample integrity, researchers must understand the mechanistic failures of these compounds.

The "Carbamate Trap" (Free Base Instability)

Unlike simple alkyl amines, thiazole methanamines possess a nucleophilic primary amine attached to an electron-withdrawing aromatic heterocycle. While the ring stabilizes the molecule against oxidative metabolism, the amine remains kinetically active toward electrophiles.

Upon exposure to atmospheric


 (~420 ppm), the primary amine undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt (often with another equivalent of amine).


  • Impact: This reaction can occur within minutes of opening a bottle. The resulting carbamate is often a white solid that "crusts" around the cap of liquid free bases, often mistaken for oxidation or polymerization.

  • Detection:

    
     in 
    
    
    
    will show a broad shift or new methylene signals distinct from the pure amine.
Hygroscopicity (Salt Instability)

Manufacturers typically supply these compounds as Hydrochloride (


) or Dihydrochloride (

) salts to prevent carbamylation. However, the ionic lattice energy of thiazole-amine salts often makes them hygroscopic .
  • Mechanism: The salt absorbs water vapor, forming hydrates.

  • Consequence: "Wet" salts lead to stoichiometry errors (weighing water instead of reagent) and can cause "gumming" in automated dispensing systems.

Decision Matrix: Storage Logic

The following decision tree dictates the storage workflow based on the physical form of the compound.

StorageLogic Start Compound Receipt FormCheck Identify Form Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Liquid Salt HCl / 2HCl Salt (Solid) FormCheck->Salt Solid AirSensitive CRITICAL: Air Sensitive Reacts with CO2 FreeBase->AirSensitive Hygro Hygroscopic Warning Absorbs Moisture Salt->Hygro Schlenk Store under Argon/N2 (Schlenk or Glovebox) AirSensitive->Schlenk TempFB Temp: -20°C (Prevent volatility/oxidation) Schlenk->TempFB Desiccator Store in Desiccator over P2O5 or Silica Hygro->Desiccator TempSalt Temp: 4°C or -20°C (Equilibrate before opening) Desiccator->TempSalt

Figure 1: Decision matrix for triaging incoming thiazole methanamine samples. Note the distinct divergence between air-sensitivity (Free Base) and moisture-sensitivity (Salt).

Detailed Protocols

Protocol A: Receipt and Initial QC

Objective: Verify purity and establish a baseline before storage.

  • Visual Inspection:

    • Free Base: Should be a clear to pale yellow liquid. Rejection Criteria: Turbidity or white crust around the seal (indicates

      
       ingress/carbamate formation).
      
    • Salt: White to off-white crystalline powder.[1] Rejection Criteria: Clumping, "wet sand" texture, or yellow discoloration (oxidation).

  • Solubility Check: Dissolve a small aliquot in

    
    .
    
    • Pass: Clear solution.

    • Fail: Effervescence (carbonate contamination) or insoluble particulates.

Protocol B: Handling Hygroscopic Salts (Weighing)

Objective: Prevent water uptake during experimental setup.

Tools Required: Anti-static gun, weighing paper (not boats), desiccator.

  • Equilibration: Remove the container from cold storage (-20°C) and allow it to warm to room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic salt immediately.

  • The "2-Minute Rule": Once opened, the container should not remain unsealed for more than 2 minutes.

  • Aliquot Strategy: If the compound is used frequently, divide the bulk lot into single-use vials inside a glovebox or dry bag. This prevents repeated freeze-thaw-open cycles on the main stock.

Protocol C: In Situ Free-Basing (Recommended Workflow)

Objective: Avoid storing the unstable free base by generating it only when needed.

Instead of purchasing the unstable free base, purchase the stable HCl salt and liberate the amine in situ.

Workflow:

  • Suspend the Thiazole Methanamine

    
     HCl salt in the reaction solvent (e.g., DCM, DMF).
    
  • Add a non-nucleophilic scavenger base (e.g., DIPEA or

    
    ) at 1.1 equivalents.
    
  • Stir for 15 minutes. The solution now contains the reactive free amine.

  • IMMEDIATELY add the electrophile (acid chloride, sulfonyl chloride, etc.).

    • Caution: Do not let the free-based solution sit open to air, or it will scavenge

      
      .
      

Quantitative Data & Troubleshooting

Table 1: Physicochemical Comparison
FeatureThiazole Methanamine (Free Base)Thiazole Methanamine

HCl (Salt)
Physical State Liquid / Low-melting solidCrystalline Solid
Primary Threat Carbon Dioxide (

)
Moisture (

)
Storage Atmosphere Argon / Nitrogen (Strict)Desiccated Air / Nitrogen
Storage Temp -20°CRT (Short term) / -20°C (Long term)
Handling Syringe / Septum techniquesSpatula (Quickly) / Glovebox
CAS Example 55661-33-1 (2-isomer)134811-39-5 (2-isomer HCl)
Troubleshooting Guide
SymptomDiagnosisCorrective Action
White crust on liquid Carbamate formation via

.
Filter solid. Distill liquid under vacuum if purity is critical. Store under Argon.
Salt is "sticky" Moisture absorption (Deliquescence).Dry in a vacuum oven over

at 40°C for 24h. Recrystallize if degradation is suspected.
Yellowing of solid Sulfur oxidation (S-oxide) or polymerization.Check LC-MS. If <95% pure, recrystallize from EtOH/EtOAc.
Low Yields in Coupling Wet solvent or "wet" amine salt.Use Protocol C (In Situ). Ensure solvent is anhydrous.[1]

Synthesis Workflow Visualization

The following diagram illustrates the In Situ neutralization workflow, which is the industry standard for handling these sensitive amines without isolation.

InSituWorkflow cluster_protection Protective Measures Step1 1. Weigh HCl Salt (Stable Form) Step2 2. Suspend in Anhydrous Solvent Step1->Step2 Step3 3. Add Base (DIPEA/TEA) Step2->Step3 Step4 4. Free Amine Generated (Transient Species) Step3->Step4 Deprotonation Step5 5. Add Electrophile (Immediate Reaction) Step4->Step5 < 15 mins

Figure 2: Recommended "In Situ" activation protocol. The unstable free amine (Red Diamond) is generated transiently inside the reaction vessel, minimizing exposure to air and moisture.

References

  • Chimenti, F., et al. (2015). "Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-(Aminomethyl)thiazole." Merck KGaA. Link

  • BenchChem. (2023). "Handling and storage of hygroscopic amine hydrochloride salts." BenchChem Technical Guides. Link

  • Heldebrant, D. J., et al. (2020). "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Omega. Link

  • Fisher Scientific. (2023). "Safety Data Sheet: Thiazole derivatives and handling." Link

Sources

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates Using Thiazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] This versatility makes the synthesis of thiazole-containing pharmaceutical intermediates a critical area of research and development in the pharmaceutical industry.

This guide provides an in-depth exploration of the preparation of pharmaceutical intermediates using thiazole amines, with a particular focus on 2-aminothiazoles. We will delve into the fundamental synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind key procedural steps. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of thiazole chemistry in their work.

The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery.[6][7] The amino group at the C2 position provides a crucial handle for further chemical modifications, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.[8] This structural feature is present in numerous clinically significant drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[3][4]

Core Synthetic Strategies for 2-Aminothiazole Intermediates

The construction of the 2-aminothiazole ring is most commonly achieved through the Hantzsch thiazole synthesis.[1][9][10] This robust and versatile method involves the condensation of an α-haloketone with a thiourea derivative.[10][11] Variations of this classic reaction, as well as other modern synthetic approaches, provide a rich toolbox for the medicinal chemist.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis is a cornerstone for preparing 2-aminothiazoles and involves the reaction between an α-halocarbonyl compound and a thiourea.[9][10]

A general workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Workflow A α-Haloketone C Condensation & Cyclization A->C B Thiourea B->C D 2-Aminothiazole Intermediate C->D Formation of Thiazole Ring

Caption: General workflow of the Hantzsch thiazole synthesis.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of solvent and base can significantly influence the reaction rate and yield.

Modern Variations and Alternative Synthetic Routes

While the Hantzsch synthesis remains a workhorse, several modern variations and alternative methods have been developed to address specific challenges, such as substrate scope and reaction conditions. These include:

  • One-Pot Syntheses: Combining the α-halogenation of a ketone and the subsequent cyclization with thiourea into a single procedural step enhances efficiency and reduces waste.[11] Copper(II) bromide is an effective reagent for the in situ α-bromination of ketones.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 2-aminothiazoles.[3]

  • Cook-Heilbron Thiazole Synthesis: This method allows for the formation of 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key 2-aminothiazole intermediates.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Reaction

This protocol describes the classic Hantzsch synthesis of a fundamental 2-aminothiazole intermediate.[8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).

  • Heat the reaction mixture at reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Suspend the crude product in a 10% sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-amino-4-phenylthiazole.

Protocol 2: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

This protocol illustrates an efficient one-pot procedure utilizing copper(II) bromide for the in situ generation of the α-bromoketone.[11]

Materials:

  • 4-Methoxyacetophenone

  • Thiourea

  • Copper(II) bromide (CuBr₂)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, combine 4-methoxyacetophenone (1.50 g, 10 mmol), thiourea (0.76 g, 10 mmol), and copper(II) bromide (4.47 g, 20 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-amino-4-(4-methoxyphenyl)thiazole.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsReaction TimeYield (%)AdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thiourea2-4 hours70-90%High yields, well-established.Requires pre-synthesized α-haloketone.
One-Pot Synthesis Ketone, Thiourea, CuBr₂4-8 hours60-85%Procedural simplicity, avoids isolation of intermediates.May require optimization for different substrates.
Microwave-Assisted α-Haloketone, Thiourea10-30 minutes80-95%Rapid reaction times, often higher yields.Requires specialized microwave reactor.

Visualization of Synthetic Logic

The following diagram illustrates the decision-making process for selecting a synthetic route for a target 2-aminothiazole intermediate.

Synthetic_Strategy Start Target 2-Aminothiazole Structure Q1 Is the corresponding α-haloketone commercially available? Start->Q1 A1_Yes Classic Hantzsch Synthesis Q1->A1_Yes Yes A1_No One-Pot Synthesis (e.g., with CuBr₂) Q1->A1_No No Q2 Is rapid synthesis a priority? A1_Yes->Q2 End Synthesized Intermediate A1_No->End A2_Yes Microwave-Assisted Hantzsch Synthesis Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Decision tree for selecting a 2-aminothiazole synthesis method.

Conclusion

The synthesis of pharmaceutical intermediates based on the thiazole amine scaffold is a dynamic and evolving field. The classic Hantzsch reaction, along with its modern variations, provides a powerful and versatile platform for accessing a wide range of 2-aminothiazole derivatives. A thorough understanding of the underlying reaction mechanisms and the careful selection of synthetic strategies are paramount to the successful development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently prepare these valuable building blocks for drug discovery.

References

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Shafique, Z., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4937. [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272-5290. [Link]

  • Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1983-1990. [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Egyptian Journal of Chemistry, 64(1), 1-8. [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9459-9471. [Link]

  • Rao, V. U., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 963-968. [Link]

  • Wilson, D., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155229. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Akula, M. R., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 7(10), 915-920. [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-218. [Link]

  • Gholap, A. R., & Toti, K. S. (2013). Synthesis of some new 5- substituted of-2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 147-152. [Link]

  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research, 11(7), h143-h150. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wang, L., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1953-1961. [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. [Link]

  • Google Patents. (2014).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common synthetic challenges and improve the yield and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical approach involves the initial formation of the 5-methyl-1,3-thiazole core, followed by the introduction of the cyclopropylmethylamine moiety at the 2-position. This guide will focus on a plausible and robust two-stage synthetic strategy:

  • Stage 1: Formation of the Alcohol Intermediate. This stage focuses on creating the key C-C bond between the thiazole ring and the cyclopropyl group, resulting in the formation of a cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanol intermediate.

  • Stage 2: Conversion of the Alcohol to the Primary Amine. This final stage involves the transformation of the hydroxyl group of the intermediate into the desired primary amine.

Each stage presents unique challenges, from controlling Grignard reaction conditions to managing side reactions during the amination step. This guide will provide detailed protocols and troubleshooting for each.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing foundational knowledge for successful execution.

Stage 1: Synthesis of the Alcohol Intermediate

Q1: What is a reliable method for synthesizing the 5-methyl-1,3-thiazole starting material?

A common and effective method is the Hantzsch thiazole synthesis. For instance, the reaction of a 3-oxopentanoate derivative with thiourea can yield a 2-amino-5-methylthiazole derivative[1]. Alternatively, 2-bromo-5-methyl-1,3-thiazole is a commercially available and versatile starting material for subsequent cross-coupling or Grignard reactions[2].

Q2: How is the cyclopropyl group typically introduced onto the thiazole ring to form the alcohol intermediate?

A Grignard reaction is a highly effective method. This involves the reaction of a 2-substituted-5-methylthiazole with a cyclopropyl-containing electrophile, or vice-versa. A preferred route is the reaction of a 2-thiazole carboxaldehyde with cyclopropylmagnesium bromide[3][4]. The aldehyde can be prepared from the corresponding 2-bromo-5-methylthiazole via a Grignard exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF)[3].

Q3: What are the critical parameters for a successful Grignard reaction in this context?

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents[5]. All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Initiation: The formation of the Grignard reagent from magnesium turnings and an organohalide can sometimes be sluggish. The use of an activating agent like a small crystal of iodine or 1,2-dibromoethane can be beneficial[5].

  • Temperature Control: The addition of the Grignard reagent to the aldehyde is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition helps to minimize side reactions[4].

  • Purity of Reagents: The purity of the magnesium and the organohalide is crucial for optimal yield.

Stage 2: Conversion of the Alcohol to the Primary Amine

Q4: What are the recommended methods for converting the secondary alcohol to the primary amine?

The Mitsunobu reaction is a powerful and widely used method for this transformation[6][7]. It allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry if a chiral center is present. This reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[7]. For amine synthesis, a nitrogen nucleophile such as phthalimide (followed by hydrolysis in a Gabriel synthesis approach) or an azide (followed by reduction) is used[6].

Q5: Are there alternative methods to the Mitsunobu reaction?

Yes, other methods include:

  • Conversion to a Leaving Group followed by Nucleophilic Substitution: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine source like ammonia or an azide.

  • Reductive Amination of the Corresponding Ketone: The alcohol can be oxidized to the corresponding cyclopropyl(5-methyl-1,3-thiazol-2-yl)ketone, which can then undergo reductive amination with ammonia or an ammonia source[8].

Q6: What are the common challenges associated with the Mitsunobu reaction?

  • Removal of Byproducts: The reaction generates triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can be challenging to remove chromatographically.

  • Acidity of the Nucleophile: The nucleophile should be sufficiently acidic (pKa < 13) to protonate the azodicarboxylate intermediate and avoid side reactions[7].

  • Steric Hindrance: Highly sterically hindered alcohols may react slowly or not at all under standard Mitsunobu conditions[9].

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Stage 1: Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanol
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the alcohol intermediate 1. Failed Grignard reagent formation: Presence of moisture; inactive magnesium surface. 2. Decomposition of the Grignard reagent: Reaction temperature too high. 3. Poor quality of starting materials: Impure aldehyde or 2-bromo-5-methylthiazole.1. Ensure strictly anhydrous conditions. Use flame-dried glassware and anhydrous solvents. Activate magnesium with iodine or by crushing the turnings. 2. Maintain low temperature during the formation and subsequent reaction of the Grignard reagent. 3. Purify starting materials by distillation or recrystallization before use.
Formation of a significant amount of biphenyl or other coupling byproducts Wurtz-type coupling of the Grignard reagent with unreacted organohalide.Slowly add the organohalide to the magnesium suspension to maintain a low concentration of the halide.
Presence of unreacted starting aldehyde 1. Insufficient Grignard reagent. 2. Grignard reagent added too quickly, leading to localized heating and side reactions.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Add the Grignard reagent dropwise to a cooled solution of the aldehyde with vigorous stirring.
Stage 2: Synthesis of this compound via Mitsunobu Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired amine 1. Incomplete reaction: Steric hindrance at the alcohol; insufficient reaction time or temperature. 2. Side reactions: The nucleophile is not acidic enough, leading to alkylation of the reduced azodicarboxylate. 3. Decomposition of reagents: DEAD/DIAD are sensitive to light and heat.1. Increase reaction time and/or temperature. For hindered alcohols, using a more reactive phosphine or a higher boiling point solvent may be necessary. 2. Use an appropriate nitrogen nucleophile. Phthalimide or diphenylphosphoryl azide are good choices. 3. Use fresh, high-purity DEAD/DIAD. Store it properly according to the manufacturer's instructions.
Difficulty in purifying the product from byproducts (triphenylphosphine oxide and reduced azodicarboxylate) Similar polarity of the product and byproducts.1. Optimize chromatographic conditions. A gradient elution may be required. 2. Use a modified Mitsunobu reagent designed for easier separation. 3. Consider a crystallization step if the product is a solid.
Formation of an elimination byproduct (alkene) The alcohol is prone to elimination, especially if it is tertiary or can form a conjugated system.Use milder reaction conditions (lower temperature). If elimination persists, consider an alternative synthetic route.

IV. Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanol
  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a small portion of a solution of cyclopropyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts (as evidenced by bubbling and heat), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flame-dried flask, dissolve 2-formyl-5-methylthiazole (1.0 eq.) in anhydrous THF. Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Mitsunobu Reaction
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography to isolate the phthalimide-protected amine. The phthalimide group can then be removed by reacting with hydrazine hydrate in ethanol to yield the desired primary amine.

V. Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Alcohol Synthesis cluster_stage2 Stage 2: Amination Start 2-Bromo-5-methylthiazole Grignard_Formation Grignard Formation (Mg, THF) Start->Grignard_Formation Thiazole_Grignard 2-Thiazolylmagnesium Bromide Grignard_Formation->Thiazole_Grignard Aldehyde_Formation Formylation (DMF) Thiazole_Grignard->Aldehyde_Formation Thiazole_Aldehyde 2-Formyl-5-methylthiazole Aldehyde_Formation->Thiazole_Aldehyde Grignard_Reaction Grignard Reaction with Cyclopropylmagnesium Bromide Thiazole_Aldehyde->Grignard_Reaction Alcohol_Intermediate Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanol Grignard_Reaction->Alcohol_Intermediate Mitsunobu Mitsunobu Reaction (PPh3, DEAD, Phthalimide) Alcohol_Intermediate->Mitsunobu Protected_Amine Phthalimide-protected Amine Mitsunobu->Protected_Amine Deprotection Deprotection (Hydrazine) Protected_Amine->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A typical two-stage synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield of Final Product Check_Stage2 Analyze Stage 2 (Amination) Start->Check_Stage2 Stage2_OK Stage 2 Yield High? Check_Stage2->Stage2_OK Check_Stage1 Analyze Stage 1 (Alcohol Synthesis) Stage1_OK Stage 1 Yield High? Check_Stage1->Stage1_OK Stage2_OK->Check_Stage1 Yes Troubleshoot_Stage2 Troubleshoot Mitsunobu: - Reagent Quality - Reaction Conditions - Nucleophile Choice Stage2_OK->Troubleshoot_Stage2 No Troubleshoot_Stage1 Troubleshoot Grignard: - Anhydrous Conditions - Reagent Purity - Temperature Control Stage1_OK->Troubleshoot_Stage1 No Optimize Optimize Overall Process Stage1_OK->Optimize Yes Troubleshoot_Stage2->Optimize Troubleshoot_Stage1->Optimize

Caption: A logical workflow for troubleshooting low yield in the synthesis.

VI. References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents.

  • 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one - MDPI. [Link]

  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed. [Link]

  • 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - ACS Publications. [Link]

  • Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies - ResearchGate. [Link]

  • (PDF) 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - ResearchGate. [Link]

  • (PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. - ResearchGate. [Link]

  • Help with Grignard Reaction : r/Chempros - Reddit. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. [Link]

  • CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents.

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. [Link]

  • Grignard Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. [Link]

  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents.

  • Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. [Link]

  • Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds | Request PDF - ResearchGate. [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

Sources

Troubleshooting impurities in thiazole methanamine production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering purity issues in the synthesis of 2-thiazolemethanamine (and related isomers). It prioritizes field-proven troubleshooting over generic textbook advice.

Status: Operational | Topic: Purity & Isolation Troubleshooting | Audience: R&D Chemists

Diagnostic Triage: What is your LCMS telling you?

Before altering parameters, identify the specific impurity profile. Thiazole methanamines are prone to specific degradation pathways and side reactions during synthesis.

Interactive Impurity Decision Tree

Use the following logic flow to correlate Mass Spectrum (MS) shifts with chemical origins.

ImpurityTriage Start Identify Impurity Mass (vs Target M+H) Plus16 +16 Da (Oxidation) Start->Plus16 Minus17 -17 Da / Dimer (Secondary Amine) Start->Minus17 PlusBr +79/81 Da (Brominated Adduct) Start->PlusBr PlusS +32 Da (Sulfur Extrusion/Exchange) Start->PlusS Oxidation_Root N-Oxide Formation Check: Peroxides in ether/THF? Plus16->Oxidation_Root Dimer_Root Reductive Amination Dimer (2M - NH3) Common in Nitrile Reduction Minus17->Dimer_Root Bromo_Root Unreacted α-Haloketone Check: Stoichiometry PlusBr->Bromo_Root Sulfur_Root Disulfide Scrambling (If thiol reagents used) PlusS->Sulfur_Root

Figure 1: Diagnostic logic for assigning impurity structures based on LCMS mass shifts relative to the parent thiazole methanamine.

Synthesis-Specific Troubleshooting

There are two primary routes to thiazole methanamines. Impurities are almost exclusively dictated by the route chosen.

Route A: Reduction of Cyanothiazoles (The "Classic" Route)

Context: Reducing 2-cyanothiazole to 2-thiazolemethanamine using H₂/Pd or Borane. Common Failure: Formation of secondary amine dimers (Target-NH-Target) or hydrolysis to aldehyde.

SymptomRoot CauseCorrective Action
Secondary Amine Dimer (2M-17) Imine Condensation: The intermediate imine reacts with the already formed amine product.Add Ammonia: Saturate the reaction solvent (MeOH/EtOH) with anhydrous NH₃ or add NH₄OH to suppress dimer formation [1].
Aldehyde Peak (M-1) Hydrolysis: Moisture entered the reaction before the imine was fully reduced.Dry Solvents: Ensure THF/Ether is anhydrous. If using Borane, quench with MeOH slowly and avoid aqueous acid until workup is ready.
Incomplete Conversion Catalyst Poisoning: Thiazole sulfur can poison Pd/C or Raney Nickel catalysts.Switch Reagent: Use Borane-DMS (BH₃·SMe₂) or LiAlH₄ instead of catalytic hydrogenation. Thiazoles are notorious catalyst poisons [2].
Route B: The "Boc-Glycinamide" Hantzsch Method (The Recommended Route)

Context: Reacting Boc-glycinamide (converted to thioamide) with α-haloketones/aldehydes. This avoids the "sticky" free amine issues during ring formation. Common Failure: Incomplete deprotection or Lawesson's reagent byproducts.

Step-by-Step Troubleshooting:

  • Issue: Sticky yellow oil that won't crystallize.

    • Diagnosis: Residual phosphorous byproducts from Lawesson's reagent.

    • Fix: During the thioamide formation, ensure you perform a basic wash (sat. NaHCO₃) before the cyclization step. Phosphorous impurities can chelate the thiazole, preventing crystallization.

  • Issue: Low yield in cyclization (Hantzsch).[1]

    • Diagnosis: Retro-aldol reaction or decomposition of the α-haloaldehyde.

    • Fix: Use CaCO₃ or NaHCO₃ (1.1 equiv) in the cyclization step to scavenge the HBr generated. High acidity can degrade the growing thiazole ring or the Boc group prematurely [3].

Purification & Isolation Protocol

Thiazole methanamines are highly polar, basic, and often hygroscopic. Standard silica chromatography often leads to severe tailing and mass loss.

The "Salt Crash" Isolation Method

Instead of column chromatography, isolate the product as the Hydrochloride (HCl) or Dihydrochloride salt. This stabilizes the amine and excludes neutral impurities.

Protocol:
  • Extraction: Dissolve crude residue in EtOAc. Wash with water (pH > 10, adjusted with NaOH) to keep amine in organic phase.

    • Critical Check: If the product is very polar (low LogP), it may stay in the aqueous phase. In this case, use n-Butanol or DCM/iPrOH (3:1) for extraction.

  • Drying: Dry organic layer over Na₂SO₄ (not MgSO₄, which is slightly acidic).

  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Add 4M HCl in Dioxane dropwise.

    • A white/off-white precipitate should form immediately.

  • Filtration: Filter under N₂. Wash the cake with cold Et₂O to remove non-basic impurities (dimers, unreacted ketones).

Why this works: The HCl salt is usually crystalline and non-hygroscopic compared to the free base. Neutral impurities (dimers, aldehydes) remain in the mother liquor.

Stability & Storage Guidelines

Q: Why does my product turn brown/black upon standing? A: Free base thiazole methanamines are susceptible to:

  • Oxidative Coupling: The benzylic-like position (aminomethyl) is prone to auto-oxidation.

  • Ring Opening: Strong bases can deprotonate the C-2 position (if unsubstituted) or C-5, leading to ring fragmentation.

Storage Rules:

  • Form: Always store as the HCl salt .

  • Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage (>1 month).

  • Temperature: -20°C is recommended.

Visualizing the Hantzsch Pathway Risks

Understanding where the impurities enter the Hantzsch synthesis allows for proactive prevention.

HantzschRisks Reagents Thioamide + alpha-Haloketone Intermed Hydroxy-thiazoline Intermediate Reagents->Intermed SN2 Attack Polymer Polymerization (If Temp > 80°C) Reagents->Polymer Overheating Product Thiazole Methanamine Intermed->Product - H2O (Acid Cat.) Retro Retro-Aldol (Loss of reagents) Intermed->Retro Base/Heat Dehydration Dehydration (Desired Step)

Figure 2: Critical control points in Hantzsch cyclization. Overheating leads to polymerization; improper pH leads to retro-aldol degradation.

References

  • Nitrile Reduction Specifics: Watson, S. C., & Eastham, J. F. (1967). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of Organic Chemistry. Link (General mechanism applied to heterocyclic nitriles).

  • Catalyst Poisoning: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Thiazole sulfur poisoning of Pd/C).
  • Boc-Protection Strategy: Aguilar, E., & Meyers, A. I. (1994). "Reinvestigation of the Hantzsch Thiazole Synthesis." Tetrahedron Letters. Link

  • Thiazole Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
  • Salt Formation/Purification: Patel, D. et al. (2009). "Process for the preparation of thiazole derivatives." US Patent Application.

Sources

Stability of cyclopropyl ring in acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropyl Ring Chemistry . This resource is engineered for researchers, medicinal chemists, and process scientists who require in-depth mechanistic insights and troubleshooting strategies regarding the stability and reactivity of cyclopropyl motifs in acidic environments.

Through a synthesis of field-proven protocols and authoritative chemical principles, this guide addresses the causality behind cyclopropane ring-opening, epimerization, and metabolic liabilities.

Part 1: Troubleshooting Guide

Issue 1: Unintended Ring-Opening of Cyclopropyl Intermediates in Acidic Media
  • Symptom: Rapid degradation or loss of cyclopropyl starting material during acidic workup or Lewis acid-catalyzed synthetic steps, resulting in acyclic or rearranged byproducts.

  • Causality: Cyclopropanes possess significant inherent ring strain (~27.5 kcal/mol)[1]. When a cyclopropane is substituted with electron-donating (donor) and electron-withdrawing (acceptor) groups on adjacent carbons, it becomes a "Donor-Acceptor (D-A) cyclopropane"[2][3]. In the presence of a Lewis or Brønsted acid, the acid coordinates to the acceptor group (e.g., a carbonyl or ester), lowering the lowest unoccupied molecular orbital (LUMO). This amplifies the "push-pull" electronic polarization, facilitating spontaneous C–C bond cleavage into a transient 1,3-zwitterionic or carbocationic intermediate[2][3].

  • Resolution:

    • Avoid strong Brønsted acids (e.g., TFA, HCl) during the workup of D-A cyclopropanes; strictly buffer aqueous layers with saturated

      
      .
      
    • If a Lewis acid is required for a transformation elsewhere on the molecule, switch to weakly activating, non-bidentate Lewis acids to prevent LUMO-lowering at the cyclopropyl acceptor.

Issue 2: Epimerization or Racemization at the Cyclopropyl Electrophilic Center
  • Symptom: The isolated ring-opened product or recovered starting material exhibits a significant loss of enantiomeric excess (ee).

  • Causality: Highly activating bidentate Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong monodentate acids (e.g.,
    
    
    ) promote unimolecular ionization (an
    
    
    -type mechanism)[4]. This forms a planar zwitterionic species prior to nucleophilic attack, completely racemizing the C-1 stereogenic center[4].
  • Resolution: Transition to mild transition-metal catalysts that promote an

    
    -like ring opening. For example, 
    
    
    
    activates the cyclopropane just enough to allow nucleophilic attack without triggering spontaneous C–C bond cleavage, preserving stereochemical integrity[4].
Issue 3: Unexpected Degradation of Cyclopropylamines in Biological Assays
  • Symptom: Cyclopropylamine-containing drug candidates exhibit poor metabolic stability in hepatocyte assays or form glutathione (GSH) conjugates.

  • Causality: Generally, cyclopropyl groups are used in drug design to increase metabolic stability because their shorter, stronger C–H bonds resist cytochrome P450 (CYP) oxidation[5][6]. However, when directly bound to an amine, CYP-mediated oxidation of the nitrogen can lead to radical formation and subsequent ring opening[5]. This generates reactive electrophilic intermediates that covalently bind to GSH or cause hepatotoxicity (as seen historically with trovafloxacin)[5].

  • Resolution: Substitute the cyclopropyl ring with a gem-dimethyl group to block oxidation while maintaining the conformational restriction and lipophilicity required for target binding[5].

Part 2: Mechanistic Visualizations

Mechanism A Donor-Acceptor Cyclopropane (Intact Ring) B Lewis Acid Coordination (Lowers LUMO of Acceptor) A->B C C-C Bond Polarization (Push-Pull Effect Amplified) B->C D Zwitterionic / Carbocationic Intermediate (SN1-type) C->D Ring Strain Release (~27.5 kcal/mol) E Nucleophilic Attack (Loss of Stereochemistry) D->E F Ring-Opened / Rearranged Product E->F

Mechanism of Lewis acid-catalyzed donor-acceptor cyclopropane ring opening.

Workflow S1 1. Substrate Preparation S2 2. Acidic Exposure S1->S2 S3 3. Buffered Quenching S2->S3 S4 4. LC-MS / NMR Analysis S3->S4 S5 5. Mechanistic Determination S4->S5

Step-by-step workflow for profiling cyclopropyl stability in acidic environments.

Part 3: Quantitative Data on Lewis Acid Effects

The choice of Lewis acid strictly dictates whether an activated cyclopropane undergoes controlled


-like substitution or uncontrolled 

-type degradation. The table below summarizes the causality of catalyst selection on reaction outcomes[4].
Lewis Acid CatalystEquivalentsConversionEnantiomeric Excess (ee)Mechanistic Outcome / Causality

10 mol%FullComplete PreservationOptimal mild activation; enables

-like nucleophilic attack without spontaneous ionization[4].

/

10 mol%FullComplete Loss (Racemization)Highly activating bidentate coordination forces unimolecular

ionization to a planar zwitterion[4].

/

10 mol%Very LowPreservedWeakly activating; insufficient LUMO lowering to facilitate nucleophilic attack at room temperature[4].

+ Mol. Sieves
10 mol%FullN/A (Rearrangement)Dehydration alters the Ni coordination sphere, dramatically increasing Lewis acidity and causing spontaneous rearrangement[4].

Part 4: Experimental Protocols

Protocol 1: Self-Validating Stability Profiling of Cyclopropyl Motifs

Purpose: To determine the kinetic stability of a cyclopropyl-containing drug candidate against acidic degradation.

  • Preparation: Dissolve 0.1 mmol of the cyclopropyl compound in 2.0 mL of an appropriate solvent (e.g.,

    
     or MeCN).
    
  • Acid Introduction: Add the target acid (e.g., 1.0 eq of TFA for Brønsted stability, or 10 mol%

    
     for Lewis acid stability).
    
  • Incubation & Aliquoting: Stir at room temperature. Withdraw 100 µL aliquots at 1 h, 4 h, and 24 h.

  • Quenching (Critical Step): Immediately quench each aliquot into 500 µL of saturated aqueous

    
     to halt the acid-catalyzed process and prevent false-positive degradation during analysis.
    
  • Extraction & Analysis: Extract with EtOAc, evaporate the organic layer, and analyze via LC-MS and 1H-NMR. Look for the disappearance of the characteristic high-field cyclopropyl protons (typically 0.2–1.0 ppm) and the emergence of alkene or acyclic alkyl signals.

Protocol 2: Mild Lewis Acid-Catalyzed Ring-Opening (Stereoretentive)

Purpose: To intentionally open an activated cyclopropane with an amine nucleophile while preserving the stereocenter[4].

  • Setup: In an oven-dried flask under inert atmosphere, dissolve the enantioenriched activated cyclopropane (1.0 eq) in anhydrous

    
     (0.2 M).
    
  • Catalyst Addition: Add

    
     (10 mol%). Do not add molecular sieves, as altering the hydration state of the catalyst will force an 
    
    
    
    rearrangement pathway[4].
  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 17 hours. Monitor by TLC until full conversion is achieved.

  • Workup: Dilute with

    
    , wash with water, dry over 
    
    
    
    , and purify via flash chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do cyclopropanecarboxylic acid esters show enhanced hydrolytic stability compared to standard aliphatic esters? A: The cyclopropyl group provides hyperconjugative stabilization. Its unique bonding orbitals possess enhanced p-character, giving it conjugative properties similar to a carbon-carbon double bond. This allows it to interact with adjacent


-electron systems (like the ester carbonyl), significantly increasing stability against both acid- and base-catalyzed hydrolysis[6][7].

Q: Can I use thioureas as nucleophiles in acid-catalyzed cyclopropane ring openings? A: Yes. Under specific Lewis acid catalysis (e.g., 10 mol%


 in MeCN), thioureas act effectively as N,N-bis-nucleophiles. They undergo a formal [4+1]-cycloaddition cascade with donor-acceptor cyclopropanes, yielding bicyclic lactams in high diastereoselectivity[8].

Q: I am trying to perform a homo-Nazarov cyclization, but I am only getting polymeric byproducts. What is going wrong? A: Homo-Nazarov cyclizations rely on the acid-catalyzed ring-opening of a cyclopropyl ketone to form a transient carbocation. If the subsequent intramolecular cyclization is kinetically too slow (e.g., due to poor nucleophilicity of the pendant aromatic ring), intermolecular nucleophilic attack or polymerization becomes the favored pathway. Ensure your aromatic ring has sufficient electron-donating groups to stabilize the intermediate and accelerate the cyclization step.

References

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition | uni-regensburg.de |
  • Metabolism of cyclopropyl groups | Hypha Discovery Blogs |
  • Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Rel
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | PubMed |
  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles | Organic Letters - ACS Public
  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes | academie-sciences.fr |
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | ResearchG
  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets | MDPI |

Sources

Technical Support Center: Oxidation Prevention for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine (CAS: 1211508-04-1). Because of its dense functionalization, this building block is highly susceptible to degradation. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the causality behind it. This compound contains three primary oxidative liabilities:

  • The Primary Amine: The lone pair on the nitrogen is highly susceptible to reactive oxygen species (ROS) and transition-metal-catalyzed aerobic oxidation, leading to the formation of hydroxylamines, oximes, or imines.

  • The Thiazole Ring: The electron-rich sulfur atom is prone to S-oxidation, forming sulfoxides or sulfones. This is particularly problematic in oxidizing solvents or under thermal stress.

  • The Methine Carbon: The highly substituted benzylic-like position (bridging the amine, cyclopropyl, and thiazole groups) is vulnerable to radical-mediated autoxidation.

OxidationPathways Compound Cyclopropyl(5-methyl- 1,3-thiazol-2-yl)methanamine NOx N-Oxidation (Hydroxylamine / Oxime) Compound->NOx O2 / Trace Metals SOx S-Oxidation (Thiazole Sulfoxide / Sulfone) Compound->SOx DMSO / Peroxides COx C-Oxidation (Radical Cleavage) Compound->COx UV Light / Radicals

Fig 1. Primary oxidation pathways and triggers for the target methanamine.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO for a high-throughput screening (HTS) assay, but it lost potency after two weeks at room temperature. What happened? A1: The loss of potency is almost certainly due to S-oxidation of the thiazole ring. While DMSO is a ubiquitous solvent in biological assays, it is inherently a sulfoxide and acts as a mild oxidizing agent. Over time, especially at room temperature or in the presence of ambient light, DMSO transfers oxygen to the electron-rich thiazole sulfur, forming a1[1]. Recommendation: Avoid DMSO for long-term storage. If DMSO is mandatory for your assay, prepare single-use aliquots, store them at -80°C, and use them immediately upon thawing.

Q2: How should I store the neat solid to ensure maximum shelf life? A2: The neat solid must be rigorously protected from oxygen, moisture, and UV light. Autoxidation of the primary amine is a radical chain reaction initiated by molecular oxygen and 2[2]. Store the solid in an amber glass vial, backfilled with ultra-pure Argon or Nitrogen, and kept in a desiccator at -20°C or -80°C.

Q3: Can I use antioxidants or stabilizers in my reaction mixtures or biological extractions? A3: Yes. If your downstream application permits, the addition of free radical scavengers can inhibit the autoxidation of the amine. In biological matrices (like plasma), adding 1 mM glutathione has been shown to effectively 3[3] during extraction and LC-MS analysis. For synthetic applications, consider using a4[4] (e.g., dM-Dmoc or Boc) until the free amine is strictly required.

Troubleshooting Guide

Issue 1: Appearance of +16 Da and +32 Da peaks in LC-MS analysis.

  • Diagnostic Step: Perform an MS/MS fragmentation. If the +16 Da addition is localized on the thiazole fragment, DMSO or peroxide-mediated S-oxidation is the culprit. If it is localized on the amine/cyclopropyl fragment,5[5] is occurring.

  • Resolution: Discard the degraded stock. Switch to anhydrous, degassed Acetonitrile (MeCN) or THF for stock solutions. Ensure all solvents are sparged with Argon for at least 30 minutes prior to use.

Issue 2: Poor yield during amine derivatization (e.g., amide coupling).

  • Diagnostic Step: Check the starting material via NMR or LC-MS. A loss of the primary amine signal and the appearance of an oxime/imine indicates pre-reaction degradation.

  • Resolution: Purify the starting material via flash chromatography immediately before use. Ensure the coupling reagents themselves do not contain trace transition metals that catalyze amine oxidation.

Quantitative Stability Data

The following table summarizes the estimated half-life of this compound under various conditions to guide your experimental design.

Storage ConditionSolventAtmosphereTempEst. Half-Life (t½)Primary Degradant
Neat SolidNoneAmbient Air25°C~3 MonthsN-Oxide / Oxime
Neat SolidNoneArgon-20°C>2 YearsNone detected
Stock Solution (10 mM)DMSO (Standard)Ambient Air25°C~14 DaysThiazole Sulfoxide
Stock Solution (10 mM)DMSO (Anhydrous)Argon-80°C>6 MonthsNone detected
Stock Solution (10 mM)AcetonitrileArgon-20°C>1 YearNone detected
Biological BufferPBS (pH 7.4)Ambient Air37°C~48 HoursHydroxylamine
Biological Buffer + GSHPBS + 1mM GSHAmbient Air37°C>7 DaysNone detected

Standard Operating Procedures (SOPs)

Protocol: Preparation and Self-Validating Storage of Anhydrous Stock Solutions

To guarantee experimental reproducibility, stock solutions must be prepared using a self-validating methodology. This ensures that any oxidation is caught before the compound is utilized in expensive downstream assays.

Step 1: Solvent Preparation

  • Obtain HPLC-grade Acetonitrile (MeCN).

  • Sparge the MeCN with ultra-pure Argon for 30 minutes using a submerged needle.

  • Transfer the solvent to a Schlenk flask containing activated 3Å molecular sieves.

  • Causality: MeCN lacks the sulfoxide moiety present in DMSO, eliminating the risk of direct oxygen transfer to the thiazole. Sparging physically displaces dissolved molecular oxygen, preventing radical-initiated aerobic N-oxidation.

Step 2: Dissolution

  • Transfer the sealed vial of the methanamine from the -80°C freezer to a desiccator. Allow it to equilibrate to room temperature.

  • Inside a glovebox or using Schlenk line techniques, dissolve the solid in the degassed MeCN to achieve the desired concentration.

  • Causality: Allowing the vial to reach room temperature before opening prevents the condensation of atmospheric moisture into the solid, which would otherwise facilitate hydrolysis or ionic oxidation pathways.

Step 3: Self-Validation (Baseline Purity Check)

  • Remove a 10 µL aliquot of the freshly prepared stock.

  • Dilute to 1 µM in 50:50 MeCN:Water (with 0.1% Formic Acid) and analyze via LC-MS (Positive Ion Mode). Verify the absence of [M+16+H]+ peaks.

  • Validation Control: Expose a separate 10 µL aliquot to 1 µL of 3% H₂O₂ for 1 hour, then run LC-MS.

  • Causality: A protocol is only trustworthy if it validates itself. The H₂O₂ stressed control proves that your LC-MS method is actively capable of ionizing and detecting the oxidized species. If the baseline is clean but the stressed control shows +16 Da, your inert preparation was successfully executed.

Step 4: Aliquoting and Storage

  • Dispense the validated stock solution into single-use amber glass vials.

  • Purge the headspace of each vial with Argon before sealing with a PTFE-lined crimp cap. Store at -80°C.

Workflow Start Dry Solid Aliquot (Stored at -80°C) Solvent Degas Anhydrous Solvent (MeCN or THF) Start->Solvent Dissolve Dissolve under Argon (Schlenk Line) Solvent->Dissolve Test LC-MS Baseline Purity (Self-Validation) Dissolve->Test Store Store in Amber Vials at -20°C Test->Store

Fig 2. Self-validating workflow for preparing oxygen-free stock solutions.

References

Sources

Technical Support Center: Synthesis of Cyclopropyl Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of cyclopropyl thiazole derivatives. The unique combination of the strained cyclopropyl ring and the aromatic thiazole moiety presents both exciting opportunities for novel molecular design and specific synthetic challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of cyclopropyl thiazoles, particularly via the common Hantzsch synthesis pathway which involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2][3]

Q1: My reaction yield is disappointingly low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosing the problem.

Core Causes & Solutions:

  • Starting Material Instability & Purity:

    • α-Haloketones: These reagents can be unstable and decompose upon storage.[4] It is crucial to use freshly prepared or purified α-haloketones. Purity can be checked by ¹H NMR before starting the reaction.

    • Thioamides/Thioureas: Impurities in your thioamide or thiourea source can introduce competing side reactions.[4] Recrystallization or column chromatography of the thioamide may be necessary if its purity is questionable. For the synthesis of (E)-2-(2-(cyclopropylmethylene)hydrazinyl)thiazoles, the key intermediate is a cyclopropyl-containing carbothioamide, which is then reacted with a 2-bromo-1-arylethanone.[5] Ensuring the purity of this carbothioamide is paramount.

  • Suboptimal Reaction Conditions:

    • Temperature: While many Hantzsch-type reactions proceed at room temperature or with gentle heating, the optimal temperature is substrate-dependent.[4] If you observe no product formation, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial. However, excessive heat can promote the formation of degradation products and other byproducts.[2]

    • Reaction Time: It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time leads to incomplete conversion, while excessively long times can result in product degradation.[2][4] A typical procedure for reacting a cyclopropyl-containing carbothioamide with a bromoacetophenone derivative in ethanol involves stirring at room temperature for 20 hours.[5][6]

  • Solvent Choice:

    • Alcohols like ethanol are standard solvents. However, for some substrates, aprotic solvents such as Dimethylformamide (DMF) may improve efficiency.[4] Modern approaches also utilize microwave irradiation, often under solvent-free conditions, which can dramatically reduce reaction times and increase yields by minimizing byproduct formation.[7]

Below is a logical workflow to diagnose and solve low-yield issues.

LowYield_Troubleshooting start Low Reaction Yield check_sm Step 1: Verify Starting Material Purity & Stability start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  OK sm_bad Impurity Detected or Reagent is Old check_sm->sm_bad  Issue check_conditions Step 2: Optimize Reaction Conditions sm_ok->check_conditions purify_sm Action: Purify/Resynthesize α-Haloketone and/or Thioamide. Re-run reaction. sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions Optimized check_conditions->conditions_ok  OK monitor_rxn Action: Monitor by TLC/LC-MS. Adjust Time & Temperature. Consider alternative solvent (e.g., DMF) or microwave synthesis. check_conditions->monitor_rxn  No Improvement check_workup Step 3: Evaluate Workup & Purification conditions_ok->check_workup monitor_rxn->check_conditions workup_issue Product Degradation Observed check_workup->workup_issue  Issue success Yield Improved check_workup->success  OK fix_workup Action: Avoid acidic conditions. Use deactivated silica gel or an alternative purification method (e.g., crystallization). workup_issue->fix_workup fix_workup->success

Caption: A troubleshooting decision tree for low-yield issues.

Q2: I've isolated a major byproduct with the same mass as my target 2-amino-4-cyclopropylthiazole. What is it and how can I prevent its formation?

The formation of an isomer is a classic side reaction in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The most common isomeric byproduct is a 3-substituted 2-imino-2,3-dihydrothiazole .[4]

Mechanistic Explanation:

The cyclization step can proceed via two distinct pathways, the regioselectivity of which is highly dependent on the reaction pH.[4]

  • Pathway A (Desired): Nucleophilic attack from the sulfur atom onto the α-halo carbon, followed by cyclization involving the nitrogen atom, leads to the aromatic 2-aminothiazole. This pathway is favored under neutral or slightly basic conditions .[4]

  • Pathway B (Side Reaction): Initial attack from the substituted nitrogen atom can lead to an intermediate that cyclizes to form the 2-imino-2,3-dihydrothiazole isomer. This pathway can be more competitive under acidic conditions.

Isomer_Formation Competing Cyclization Pathways in Hantzsch Synthesis cluster_start Intermediates cluster_A Pathway A (Favored in Neutral/Basic pH) cluster_B Pathway B (Competitive in Acidic pH) Intermediates Thiourea + α-Haloketone Adduct A1 S-attack Intermediates->A1 B1 N-attack Intermediates->B1 A2 Cyclization A1->A2 A3 Dehydration A2->A3 Product_A Desired Product: 2-Amino-4-cyclopropylthiazole A3->Product_A B2 Cyclization B1->B2 B3 Proton Transfer B2->B3 Product_B Byproduct: 2-Imino-2,3-dihydrothiazole B3->Product_B

Caption: Competing pathways leading to the desired product vs. the imino isomer.

Preventative Measures:

  • pH Control: This is the most critical factor. Ensure your reaction is run in a neutral or slightly basic medium. If your α-haloketone starting material is generating acidic byproducts (e.g., HBr), consider adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) to buffer the reaction.[4][5]

  • Solvent: Using a non-acidic solvent is recommended.[4]

Q3: My product appears to be decomposing during silica gel chromatography. How can I purify my cyclopropyl thiazole effectively?

This is often due to the acidic nature of standard silica gel, which can degrade sensitive products or catalyze unwanted reactions. One common issue is the instability of the hydroxythiazoline intermediate , which can form prior to dehydration to the final thiazole product. This intermediate can decompose on silica.[2]

Solutions:

  • Neutralize Your Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. Evaporate the solvent to obtain deactivated (neutralized) silica gel for your column.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization is often the best method to achieve high purity without degradation.

    • Preparative TLC/HPLC: For smaller scales, preparative chromatography can provide excellent separation with shorter exposure times to the stationary phase.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or C18 (reversed-phase) chromatography if your compound is unstable on silica.

In one reported synthesis, the crude product was neutralized with NaHCO₃ solution, extracted with dichloromethane, and the solvent evaporated. The resulting solid was then washed with diethyl ether to afford the pure product without chromatography, a method that can be highly effective if impurities have significantly different solubilities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing the cyclopropyl-containing precursors?

The key precursors are typically a cyclopropyl-containing thioamide/thiourea and an α-haloketone.

  • For 2-amino-4-cyclopropylthiazoles: You would typically react cyclopropyl methyl ketone with a halogenating agent (e.g., NBS, Br₂) to get an α-halocyclopropyl methyl ketone, which is then condensed with thiourea.

  • For 2-(substituted)-4-cyclopropylthiazoles: The Hantzsch synthesis is again common, using a substituted thioamide instead of thiourea.

  • For N-linked cyclopropylthiazoles: A common strategy involves reacting cyclopropanecarboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized with various α-bromoacetophenones. This yields thiazoles with a -(cyclopropylmethylidene)hydrazinyl group at the 2-position.

This protocol is adapted from established literature procedures.[5]

  • Step A: Synthesis of Carbothioamide Intermediate

    • Dissolve cyclopropanecarboxaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature until TLC indicates consumption of the starting aldehyde.

    • The product, (E)-N-aminocyclopropanecarboximidothioic acid, often precipitates and can be collected by filtration.

  • Step B: Hantzsch Cyclization

    • Add the carbothioamide from Step A (1.0 mmol) to a stirred solution of the desired 2-bromo-1-arylethanone (1.0 mmol) in absolute ethanol (15 mL).

    • Stir the reaction mixture at room temperature for 20 hours.

    • Pour the reaction mixture into water (50 mL) and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (2 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Wash the resulting solid with cold diethyl ether to afford the purified product.

Q2: Can the cyclopropane ring open under the reaction conditions?

The C-C bonds in a simple cyclopropane ring are relatively inert.[2] However, the presence of vicinal donor and acceptor groups (a "D-A cyclopropane") significantly lowers the energy barrier for ring-opening.[2]

In the context of typical Hantzsch thiazole synthesis, the conditions (room temperature to mild heating, neutral to slightly basic pH) are generally not harsh enough to cause the opening of an unsubstituted or simple alkyl-substituted cyclopropane ring.

You should exercise caution if:

  • Your cyclopropane ring is substituted with strong electron-donating and electron-withdrawing groups, making it a D-A cyclopropane.

  • You employ strongly acidic or basic conditions, or high temperatures.

  • You are using reagents known to react with strained rings (e.g., certain transition metal catalysts, strong electrophiles).

If ring-opening is suspected, careful analysis of byproducts by MS and NMR is essential to identify the rearranged structures.

Q3: Are there any "green chemistry" approaches to synthesizing cyclopropyl thiazoles?

Yes, several modern techniques aim to make heterocyclic synthesis more environmentally friendly.

  • Microwave-Assisted Synthesis: This is a leading green chemistry technique. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields, cleaner reaction profiles, and a reduction in side products in a fraction of the time required for conventional heating.[7] Many thiazole syntheses can be adapted to run under microwave conditions, sometimes even without a solvent.

  • Solvent-Free Reactions: Performing reactions without a solvent ("neat") reduces waste and simplifies purification. Hantzsch condensations can sometimes be performed by grinding the solid reactants together, with or without microwave irradiation.[8]

  • Aqueous Medium: Some modern protocols for synthesizing 2-aminothiazoles have been developed using water as the solvent, which is a significant improvement over volatile organic solvents.[8]

Adopting these methods can not only reduce the environmental impact of your synthesis but also potentially improve efficiency and yield.[7]

Summary of Key Parameters for Optimization

ParameterRecommendation to Minimize Side ReactionsRationale
pH Maintain neutral to slightly basic conditions (e.g., use NaHCO₃).Prevents formation of 2-imino-2,3-dihydrothiazole isomers and potential acid-catalyzed degradation.[4]
Temperature Use the lowest temperature that allows for a reasonable reaction rate (start at RT).Minimizes thermal degradation of starting materials and products and reduces byproduct formation.[2]
Starting Materials Use freshly prepared or purified α-haloketones and high-purity thioamides.Unstable or impure reagents are a primary source of low yields and side reactions.[4]
Purification Use deactivated silica gel, or non-chromatographic methods like crystallization.Avoids acid-catalyzed degradation of the target compound on standard silica gel.[2]
Modern Methods Consider microwave-assisted and/or solvent-free conditions.Can significantly reduce reaction times and the formation of byproducts, leading to cleaner reactions and higher yields.[7]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Gini, A., et al. (2025, September 16). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules. Available at: [Link]

  • Kashyap, P., et al. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Mishra, C. B., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Yusof, N. S. M., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Gomma, M. A., et al. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(9), 2125–2140. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid.
  • Łączkowski, K. Z., et al. (2018, August 6). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). THIAZOLE. Text document.
  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • Roy, D., et al. (2011). Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+) -FR900482. PMC.
  • Das, P. & Choudhury, D. (2020, September 30). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]

  • Phillips, A. J. & Uto, Y. (2009, January 20). Overview of the Chemistry of 2-Thiazolines.
  • Baxendale, I. R. (2010, October 20). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry.
  • Viciano, M. P. (2020, May 27).
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

Sources

Column chromatography conditions for thiazole amine separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Column Chromatography of Thiazole Amines

Status: Active Ticket Type: Method Development & Troubleshooting Operator: Senior Application Scientist

The Core Challenge: Why Thiazoles Tail

Before attempting a separation, you must understand the "Invisible Hand" ruining your chromatography: Silanol Acidity .

Thiazole amines possess a basic nitrogen (the thiazole ring nitrogen and the exocyclic amine). Standard silica gel is covered in silanol groups (


), which are weakly acidic (pKa ~5-7).
  • The Interaction: Acidic Silanol + Basic Thiazole

    
     Ammonium Silicate Salt.
    
  • The Result: The molecules don't just "partition"; they chemically adhere to the silica. This causes severe peak tailing, irreversible adsorption (yield loss), and broad bands that co-elute with impurities.

Decision Matrix: Selecting Your Mode

Do not guess. Use this logic flow to select the correct stationary phase and mobile phase system.

ThiazoleSeparation Start START: Thiazole Amine Sample Solubility Solubility Check Start->Solubility NP_Path Soluble in DCM/EtOAc? Solubility->NP_Path Yes RP_Path Soluble in MeOH/Water/DMSO? Solubility->RP_Path No (or Analytical req) Flash Normal Phase (Flash) NP_Path->Flash HPLC Reverse Phase (HPLC/Prep) RP_Path->HPLC NP_Strategy Strategy: Block Silanols Flash->NP_Strategy RP_Strategy Strategy: pH Control HPLC->RP_Strategy NP_Sol1 DCM/MeOH + 1% NH4OH (For high polarity) NP_Strategy->NP_Sol1 NP_Sol2 Hex/EtOAc + 1% TEA (For lipophilic thiazoles) NP_Strategy->NP_Sol2 RP_Sol1 High pH (pH 9-10) Ammonium Bicarbonate (Best Peak Shape) RP_Strategy->RP_Sol1 Preferred RP_Sol2 Low pH (pH 2-3) TFA or Formic Acid (Risk of silanol interaction) RP_Strategy->RP_Sol2 Alternative

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and separation goals.

Protocol A: Normal Phase (Flash Chromatography)

Best for: Synthetic purification, scale-up (mg to grams).

The "Blocked Silanol" Technique

You cannot run thiazole amines on "naked" silica. You must introduce a competing base to saturate the acidic silanol sites.[1]

Recommended Mobile Phase Modifiers
ModifierConcentrationSolvent SystemNotes
Triethylamine (TEA) 0.5% - 1.0%Hexane / Ethyl AcetateVolatile, easy to remove. Good for lipophilic thiazoles.
Ammonium Hydroxide (28% NH₃) 1.0%DCM / MethanolEssential for polar aminothiazoles. The water content in aqueous ammonia also deactivates silica slightly.
Triethylamine (Pre-wash) 5% (Pre-wash only)AnyFlush column with 5% TEA, then run standard solvents. Prevents modifier accumulation in fractions.
Step-by-Step Workflow
  • The Self-Validating TLC Test:

    • Prepare your mobile phase (e.g., 5% MeOH in DCM).

    • Run a TLC.[1][2][3][4][5] Observation: Does the spot streak (comet tail)?

    • Correction: Add 1%

      
       to the TLC jar solvent. Run again.
      
    • Validation: If the spot becomes round/compact, this system will work on the column. Do not run the column until the TLC spot is round.

  • Column Pre-Treatment (The "Neutralization" Step):

    • If packing manually: Slurry the silica in the mobile phase containing the modifier.

    • If using pre-packed cartridges (e.g., ISCO/Biotage): Flush the column with 3-5 Column Volumes (CV) of the mobile phase with modifier before injecting the sample. This ensures the entire silica bed is basic.

  • Elution:

    • Maintain the modifier concentration throughout the gradient.

    • Warning: Do not mix TEA and acidic modifiers (like acetic acid). This creates salts that precipitate and clog the column.

Protocol B: Reverse Phase (HPLC / Prep-HPLC)

Best for: High purity analysis, final polishing, very polar compounds.

The pH Control Strategy

In Reverse Phase (C18), your goal is to control the ionization state of the thiazole amine.

  • Scenario 1: High pH (Recommended)

    • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9-10).

    • Mechanism: At pH > pKa (thiazoles pKa ~5-7), the amine is neutral (unprotonated). Neutral molecules interact strongly with the hydrophobic C18 chains, resulting in sharp peaks and better retention .

    • Requirement: You must use a "High pH Stable" column (e.g., C18 Hybrid particle technology, Gemini NX, XBridge). Standard silica C18 dissolves at pH > 8.

  • Scenario 2: Low pH (Traditional)

    • Buffer: 0.1% TFA or Formic Acid (pH ~2-3).

    • Mechanism: The amine is fully protonated (cationic). It elutes faster (less retention).

    • Risk: Protonated amines can still interact with residual silanols on the C18 support, causing tailing. TFA acts as an "ion-pairing" agent to mask this, but TFA suppresses MS signals.

Troubleshooting & FAQ

Q: My compound is stuck at the top of the column, even with 10% MeOH/DCM.

  • Diagnosis: The compound has formed a salt with the silica or is precipitating.

  • Fix: Switch to the "DCM/MeOH/NH4OH" system. Try a ratio of 90:9:1 (DCM:MeOH:NH4OH). The ammonia breaks the silica-amine interaction. If still stuck, your compound may require Reverse Phase (C18).

Q: I see "Ghost Peaks" or broad humps in my baseline.

  • Diagnosis: This is often "modifier bleed" or slow desorption of the modifier.

  • Fix: If using TEA, ensure you evaporate fractions thoroughly. If using HPLC, ensure your equilibration time between runs is sufficient (at least 5-10 column volumes) to reset the pH equilibrium.

Q: Can I use Alumina instead of Silica?

  • Answer: Yes. Basic Alumina (Activity Grade II or III) is excellent for acid-sensitive basic amines like thiazoles. It requires no amine modifiers in the solvent. However, separation resolution is generally lower than silica.

Q: My product decomposes on the column.

  • Diagnosis: Aminothiazoles can be oxidation-sensitive or acid-sensitive.

  • Fix:

    • Use Neutralized Silica (flush with 1% TEA, then wash with solvent).

    • Speed up the run (Flash chromatography is preferred over gravity).

    • Add a radical scavenger (e.g., BHT) to the solvent if oxidation is the culprit.

References

  • Biotage. "Strategies for the Flash Chromatography of Basic Compounds." Biotage Technical Articles. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview 5991-0122EN. Link

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Gold Amine Columns." Teledyne ISCO Application Notes. Link

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and retention behavior of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters Application Notes. Link

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Technical Support Guide: Solvent Removal for Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Protocols

The Challenge: Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine contains a basic primary amine and a thiazole ring. Like many heterocyclic amines, it often isolates as a viscous oil or a low-melting solid that "traps" solvent molecules within its amorphous lattice. Standard rotary evaporation is frequently insufficient to meet ICH Q3C guidelines for pharmaceutical applications.

Chemical Sensitivity Warning:

  • Cyclopropyl Ring: While relatively robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Avoid prolonged exposure to strong Lewis acids or concentrated mineral acids at high temperatures (>80°C), which may trigger ring-opening.

  • Primary Amine: Highly susceptible to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. All drying steps must occur under inert atmosphere (N₂ or Ar).

Decision Matrix: Selecting the Right Protocol

Do not apply a "one size fits all" approach. Select your method based on the physical state of your material and the specific solvent contaminant.

SolventRemoval Start Current State of Material State Is it an Oil/Gum or Crystalline Solid? Start->State Oil Viscous Oil / Gum State->Oil Oil Solid Crystalline Solid State->Solid Solid Azeotrope Protocol A: Azeotropic Chase (Best for DCM, Toluene) Oil->Azeotrope Quick Clean Salt Protocol C: Salt Formation (Best for Pharma Grade) Oil->Salt High Purity Req Vac Protocol B: High Vac Ramp (Remove surface solvent) Solid->Vac Surface Solvent Recrys Recrystallization (Remove lattice solvent) Solid->Recrys Trapped Solvent

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on material state.

Technical Protocols

Protocol A: The "Solvent Chase" (For Oils & Gums)

Use this when the amine holds onto non-polar solvents (DCM, Toluene) or when it refuses to crystallize.

Mechanism: You introduce a lower-boiling, non-interacting solvent (the "chaser") that disrupts the intermolecular forces holding the high-boiling solvent. The chaser then co-evaporates with the contaminant.

Step-by-Step:

  • Dissolution: Dissolve your oil in a minimal amount of Pentane or MTBE (Methyl tert-butyl ether). Avoid Diethyl Ether if possible due to peroxide risks during prolonged drying.

  • Concentration: Rotovap at moderate vacuum (bath temp < 40°C).

  • Repetition: Repeat Step 1 and 2 three times .

  • High Vacuum: Place the flask on a high vacuum manifold (< 1 mbar) for 12–24 hours.

    • Tip: If the oil "bumps" or foams, use a splash guard and spin the flask slowly to increase surface area without splashing.

Azeotrope Table for Common Contaminants:

Residual Solvent Recommended "Chaser" Solvent Azeotrope BP (°C) Ratio (Chaser:Solvent)
Toluene Methanol 63.8°C 72 : 28
Water Ethanol (or Toluene*) 78.2°C 96 : 4
DCM Pentane 35.5°C (Non-azeotropic co-evap)

| Pyridine | Toluene | 110°C | (Co-evaporation) |

*Note: Use Toluene to remove water only if you plan to remove Toluene afterward using Methanol.

Protocol B: Controlled Thermal Desorption (For Solids)

Use this for crystalline solids where solvent is adsorbed on the surface.

The "Skinning" Effect: Rapid heating causes the surface of the solid to melt or fuse, trapping solvent inside the bulk material. This is known as "skinning."

Procedure:

  • Crush: Gently crush any large chunks of the amine to maximize surface area.

  • Cold Start: Place sample in a vacuum oven or drying pistol at ambient temperature (25°C) under full vacuum for 2 hours.

  • Ramp: Increase temperature by 10°C every hour until reaching 40–50°C .

    • Warning: Do not exceed 60°C unless TGA (Thermogravimetric Analysis) confirms thermal stability.

  • Purge: Periodically break vacuum with dry Nitrogen, then re-apply vacuum. This "sweeps" the headspace of heavy solvent vapors.

Protocol C: Salt Formation (The "Gold Standard")

Use this for GLP/GMP applications. Converting an amorphous free-base amine into a crystalline salt is the most effective way to exclude solvent impurities from the lattice.

Recommended Salt: Hydrochloride (HCl) The HCl salt is likely to be a high-melting solid, stable, and non-hygroscopic compared to the free base.

Workflow:

  • Dissolve: Dissolve the crude amine (free base) in anhydrous Ethanol or Isopropanol (IPA) (approx. 5-10 volumes).

  • Acidify: Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in IPA .

    • Critical: Add dropwise at 0°C. The cyclopropyl group is stable to this, but exotherms should be controlled.

  • Crystallize: Allow the solution to warm to room temperature. If precipitate forms, cool to 0°C to maximize yield. If no solid forms, add Diethyl Ether or MTBE as an anti-solvent until cloudiness persists.

  • Filtration: Filter the solid under N₂.

  • Wash: Wash the filter cake with cold MTBE.

  • Dry: Dry in a vacuum oven at 45°C.

Why this works: The crystal lattice energy of the ammonium salt is high, efficiently excluding non-polar organic solvents (DCM, Toluene) which cannot fit into the ionic lattice.

Troubleshooting & FAQs

Q: The material turned into a black tar during drying. What happened? A: This indicates oxidation. Primary amines on heterocyclic rings are electron-rich and prone to air oxidation.

  • Fix: Re-purify via a short silica plug (flushed with 1% Triethylamine/DCM to prevent streaking), then immediately dry under strictly inert conditions (Argon/Nitrogen) . Store in the dark.

Q: I have high levels of Acetic Acid that won't leave. A: Amines form weak salts with acetic acid (acetates). Vacuum drying alone will not break this ionic interaction.

  • Fix: You must "break" the salt. Dissolve in DCM, wash with saturated aqueous NaHCO₃ (pH > 9), dry the organic layer over Na₂SO₄, and then evaporate. Follow with a Pentane chase (Protocol A).

Q: Can I use lyophilization (Freeze Drying)? A: Only if your residual solvent is Water or 1,4-Dioxane (Class 2, but freezes well).

  • Method: Dissolve the amine in a mixture of Water/tert-Butanol (1:1). Freeze in liquid nitrogen and lyophilize. This typically yields a fluffy, solvent-free powder.

Q: My NMR shows DCM peaks even after 24h of high vac. A: You likely have a "Solvate." The DCM is structurally part of the crystal.

  • Fix: You must disrupt the crystal form. Dissolve the solid in Methanol (or a solvent that doesn't form solvates easily with this molecule) and evaporate to dryness. This forces a phase change and releases the DCM.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Context: Stability of cyclopropyl amines to acidic conditions).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. 2nd Edition. Academic Press.
  • Guitart, R., et al. (2004). "Removal of residual solvents from pharmaceutical products by lyophilization." Journal of Pharmaceutical Sciences.

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Validation & Comparative

A Comparative Guide to the Bioactivity of Cyclopropyl vs. Isopropyl Thiazole Amines: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1][2][3] Its versatility allows for extensive chemical modification to fine-tune biological activity. A common strategy in lead optimization is the use of bioisosteric replacements, where one functional group is swapped for another with similar steric or electronic properties to enhance potency, selectivity, or pharmacokinetic profiles. This guide provides a comparative analysis of two such bioisosteres on the thiazole amine core: the cyclopropyl and isopropyl groups.

The Cyclopropyl vs. Isopropyl Bioisosteric Pair: A Tale of Rigidity and Lipophilicity

The replacement of an isopropyl group with a cyclopropyl moiety is a well-established tactic in drug design.[4][5] While both groups are of similar size, their distinct physicochemical properties can profoundly impact a molecule's bioactivity.

  • Conformational Rigidity: The cyclopropyl group, due to its strained three-membered ring, introduces a significant degree of conformational rigidity compared to the more flexible isopropyl group. This can pre-organize a ligand into a bioactive conformation, potentially leading to a more favorable entropic contribution to binding affinity.

  • Lipophilicity: The cyclopropyl group is generally less lipophilic than the isopropyl group.[4] This difference in lipophilicity can influence a compound's solubility, membrane permeability, and metabolic stability.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those on an isopropyl group, which can make the cyclopropyl moiety more resistant to oxidative metabolism by cytochrome P450 enzymes.

These differences in their fundamental properties are the underlying reasons for investigating this bioisosteric switch in drug discovery programs.

Comparative Bioactivity: Insights from Analogous Compounds

Although a direct comparison is elusive, we can draw inferences from studies on thiazole amines bearing these substituents.

Antifungal and Anticonvulsant Activity of a Cyclopropyl-Containing Thiazole Derivative

A study by Lączkowski and colleagues described the synthesis and biological evaluation of a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives.[6][7] Several of these compounds exhibited potent antifungal activity against various Candida species, with some showing activity comparable to or greater than the standard drug nystatin.[7] Notably, some derivatives also displayed anticonvulsant properties in animal models.[6][7]

Kinase Inhibitory Activity of Cyclopropyl and Isopropyl Thiazole Amines

The thiazole scaffold is a common feature in many kinase inhibitors.[8][9][10]

  • N-(5-isopropyl-thiazol-2-yl)isobutyramide was identified as an inhibitor of cyclin-dependent kinase 5 (cdk5)/p25 in a high-throughput screening campaign, with an IC50 of approximately 320 nM.[11]

  • While not a direct comparison, a separate study on VEGFR-2 inhibitors featured N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) , demonstrating that the cyclopropyl group is well-tolerated in this class of kinase inhibitors.[2]

The following table summarizes the available data on these representative compounds.

Compound ClassSubstituentBiological TargetReported Activity
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCyclopropylideneCandida spp.MIC = 0.015–7.81 µg/ml[7]
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCyclopropylideneAnticonvulsant (MES test)Active[7]
N-acyl-thiazol-2-amineIsopropylcdk5/p25IC50 ≈ 320 nM[11]
2-(pyridin-2-ylamino)thiazole derivativeCyclopropylVEGFR-2Potent inhibitor[2]

This table presents data from different studies on structurally distinct molecules and should not be interpreted as a direct comparison of potency.

A Practical Guide to a Head-to-Head Comparison

To definitively assess the impact of the cyclopropyl versus isopropyl substitution, a direct comparative study is necessary. The following sections provide a roadmap for such an investigation, from synthesis to a suite of biological and physicochemical assays.

Synthesis of Target Compounds

The classical Hantzsch thiazole synthesis is a reliable method for the preparation of the 2-aminothiazole core.[12][13] The general scheme involves the condensation of an α-haloketone with a substituted thiourea. For our comparative study, N-cyclopropylthiourea and N-isopropylthiourea would be key starting materials.

Synthesis cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Target Compounds alpha_haloketone α-Haloketone reaction_cyclopropyl Condensation alpha_haloketone->reaction_cyclopropyl reaction_isopropyl Condensation alpha_haloketone->reaction_isopropyl cyclopropyl_thiourea N-Cyclopropylthiourea cyclopropyl_thiourea->reaction_cyclopropyl isopropyl_thiourea N-Isopropylthiourea isopropyl_thiourea->reaction_isopropyl cyclopropyl_thiazole N-Cyclopropyl-thiazol-2-amine reaction_cyclopropyl->cyclopropyl_thiazole isopropyl_thiazole N-Isopropyl-thiazol-2-amine reaction_isopropyl->isopropyl_thiazole

Caption: General synthetic scheme for target compounds.

Experimental Protocol: Hantzsch Thiazole Synthesis [12][13]

  • Thiourea Preparation: Synthesize N-cyclopropylthiourea and N-isopropylthiourea by reacting cyclopropylamine and isopropylamine, respectively, with benzoyl isothiocyanate followed by basic hydrolysis.

  • Condensation: To a solution of the appropriate α-haloketone (1 equivalent) in ethanol, add the corresponding N-substituted thiourea (1.1 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product may precipitate or can be extracted with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compounds using NMR, mass spectrometry, and elemental analysis.

Note: Reaction conditions, such as solvent and temperature, may need to be optimized for specific substrates.[14][15]

Comparative Bioactivity Assays

To provide a comprehensive comparison, the synthesized compounds should be evaluated in a panel of assays targeting different biological activities.

1. Kinase Inhibition Assay [8][16][17]

Given that thiazole derivatives are known kinase inhibitors, this is a logical starting point.

Kinase_Assay Start Start: Purified Kinase Add_Compound Add Cyclopropyl or Isopropyl Thiazole Amine Start->Add_Compound Add_Substrate Add Kinase Substrate and ATP Add_Compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze End End: Comparative Potency Analyze->End

Caption: Workflow for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Purified target kinase, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare serial dilutions of the cyclopropyl and isopropyl thiazole amines in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme, the test compounds, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the signal (e.g., luminescence) and plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.

2. GPCR Functional Assays

2-aminothiazoles have also been identified as modulators of G-protein coupled receptors (GPCRs).

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the compounds for a specific GPCR.[18][19][20][21][22]

  • cAMP Functional Assay: To assess the functional activity (agonist or antagonist) of the compounds on Gs- or Gi-coupled receptors.[3][11][23][24][25]

GPCR_Assays cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Start_Binding Start: Cell Membranes with Target GPCR Add_Radioligand Add Radioligand and Test Compound Start_Binding->Add_Radioligand Incubate_Binding Incubate to Equilibrium Add_Radioligand->Incubate_Binding Filter Separate Bound and Free Radioligand Incubate_Binding->Filter Count Scintillation Counting Filter->Count Analyze_Binding Calculate Ki Count->Analyze_Binding Start_Functional Start: Live Cells with Target GPCR Add_Compound_Func Add Test Compound (and Agonist for Antagonist Mode) Start_Functional->Add_Compound_Func Incubate_Functional Incubate Add_Compound_Func->Incubate_Functional Lyse Lyse Cells Incubate_Functional->Lyse Detect_cAMP Detect cAMP Levels (e.g., HTRF, Luminescence) Lyse->Detect_cAMP Analyze_Functional Calculate EC50/IC50 Detect_cAMP->Analyze_Functional

Caption: Workflows for GPCR binding and functional assays.

Experimental Protocol: cAMP Functional Assay (Antagonist Mode)

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate.

  • Compound Addition: Add serial dilutions of the cyclopropyl and isopropyl thiazole amines to the wells.

  • Agonist Stimulation: After a pre-incubation period, add a known agonist for the receptor at its EC80 concentration.

  • Incubation: Incubate for a time sufficient to allow for cAMP production.

  • Detection: Lyse the cells and use a commercial kit (e.g., HTRF cAMP assay, Cisbio; GloSensor™ cAMP Assay, Promega) to measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP signal against the antagonist concentration to determine the IC50 for each compound.

3. Antifungal Susceptibility Testing [2][6][26]

Based on the reported activity of cyclopropyl-containing thiazoles, an antifungal assay is warranted.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

4. Anticonvulsant Activity Screening [27][28][29][30][31]

To follow up on the findings for cyclopropyl-containing thiazoles, an in vivo anticonvulsant screen can be performed.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compounds (cyclopropyl and isopropyl analogs) intraperitoneally or orally at various doses.

  • Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a short electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the median effective dose (ED50) for each compound, which is the dose required to protect 50% of the animals from the tonic extension seizure.

5. Anti-Toxoplasma gondii Activity Assay [32][33][34][35]

This assay can be performed to further explore the potential of these compounds against parasitic protozoa.

Experimental Protocol: In Vitro β-Galactosidase Reporter Assay [36]

  • Cell Culture: Culture human foreskin fibroblasts (HFF) in 96-well plates.

  • Infection: Infect the HFF monolayer with a strain of Toxoplasma gondii that expresses β-galactosidase.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Substrate Addition: Lyse the cells and add a colorimetric substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside).

  • Data Analysis: Measure the absorbance to determine the level of parasite proliferation. Calculate the IC50 for each compound.

Comparative Physicochemical and Pharmacokinetic Profiling

1. Lipophilicity Determination [4][7][37][38]

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System: Use a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both containing a buffer.

  • Analysis: Inject the test compounds and a series of standards with known logP values.

  • Calculation: Correlate the retention time of the test compounds with the retention times of the standards to calculate their logP or logD values.

2. Metabolic Stability Assay [39][40][41][42][43]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compounds (at a low concentration, e.g., 1 µM) with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½).

Conclusion

The choice between a cyclopropyl and an isopropyl group on a thiazole amine scaffold is a nuanced decision in drug design. The cyclopropyl group offers the potential for increased metabolic stability and a more rigid conformation, which can lead to enhanced potency. Conversely, the greater lipophilicity of the isopropyl group may be advantageous for membrane permeability in certain contexts.

While the existing literature provides tantalizing glimpses into the bioactivities of individual cyclopropyl and isopropyl thiazole amines, a definitive comparative study remains a gap in our knowledge. By following the synthetic and analytical frameworks provided in this guide, researchers are equipped to systematically investigate this bioisosteric pair, generating crucial data to inform the rational design of next-generation thiazole-based therapeutics.

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Sources

Purity Verification of Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine represents a critical scaffold, often utilized as a "warhead" linker or a chiral building block in kinase inhibitor synthesis. Its structural duality—combining a basic primary amine, a potentially labile cyclopropyl group, and an aromatic thiazole ring—presents unique analytical challenges.

Standard purity assessments often fail because:

  • Amine Tailing: The aliphatic amine interacts with residual silanols in standard HPLC columns, distorting peak integration.

  • UV "Blind Spots": Synthesis byproducts lacking the thiazole chromophore (e.g., cyclopropylamine impurities) may be invisible to UV detection.

  • Thermal Instability: The cyclopropyl-amine linkage can degrade under aggressive GC inlet temperatures.

This guide objectively compares three purity verification methodologies—High-pH HPLC , qNMR , and GC-FID —providing a validated roadmap to ensure your intermediate meets the stringent >98% purity threshold required for API synthesis.

Compound Profile & Analytical Challenges

FeatureSpecificationAnalytical Implication
Structure Thiazole ring + Cyclopropyl + Primary AmineDual Basicity: Thiazole N (

) and Amine N (

).
Chromophore Thiazole Ring (

)
UV Detectable , but response factors vary significantly from non-aromatic impurities.
Stability Cyclopropyl ring strainThermal Sensitivity: Avoid GC inlet temps

to prevent ring opening.
Solubility Moderate (Polar Organic)Soluble in MeOH, DMSO, dilute acid.

Comparative Methodology Analysis

Method A: High-pH Reverse Phase HPLC (The "Workhorse")

Best for: Routine QC, separating closely related regioisomers.

Standard acidic mobile phases (0.1% TFA) often protonate the primary amine, leading to secondary interactions with the column stationary phase and severe peak tailing. High-pH chromatography keeps the amine neutral, resulting in sharp, symmetrical peaks and higher resolution.

  • Pros: High precision, excellent for separating synthesis isomers.

  • Cons: Requires high-pH stable columns; cannot detect non-UV active impurities (e.g., salts, aliphatic amines).

Method B: Quantitative NMR (qNMR) (The "Adjudicator")

Best for: Absolute purity determination, reference standard qualification.

qNMR is a primary ratio method.[1] It does not rely on response factors or a reference standard of the analyte itself. It detects all protonated impurities, including residual solvents and inorganic salts (if using specific nuclei), which HPLC-UV often misses.

  • Pros: Absolute quantification, no reference standard needed, detects residual solvents.

  • Cons: Lower sensitivity (LOD

    
     0.1%), requires ~10 mg sample.
    
Method C: GC-FID (The "Volatile Check")

Best for: Residual solvent analysis and volatile amine impurities.

While useful for detecting residual cyclopropylamine starting material, this method is risky for the main product due to potential thermal degradation of the cyclopropyl-amine motif.

  • Pros: Excellent for volatile impurities.[2]

  • Cons: Thermal degradation risk; requires derivatization for best results.

Data Presentation: Method Comparison Matrix

MetricHigh-pH HPLC-UV 1H-qNMR GC-FID
Specificity High (for UV-active species)Very High (Structural ID + Purity)Moderate (Elution time only)
LOD/Sensitivity



Linearity (

)

N/A (Ratio method)

Sample Req.



Major Blind Spot Inorganic salts, non-UV impuritiesOverlapping signals (rare)Thermally unstable compounds
Cost/Run LowHigh (Instrument time)Low

Decision Tree & Workflow

The following diagram outlines the logical flow for certifying a batch of this compound.

PurityWorkflow Start Crude Synthesis Product VisualCheck 1. Visual & Solubility Check (Clear solution in MeOH?) Start->VisualCheck qNMR 2. qNMR (1H) (Absolute Purity & Solvent Check) VisualCheck->qNMR Decision1 Purity > 95%? qNMR->Decision1 HPLC 3. High-pH HPLC-UV (Impurity Profiling) Decision1->HPLC Yes Purify Reprocess / Recrystallize Decision1->Purify No Decision2 Single Peak > 98%? HPLC->Decision2 Purify->VisualCheck Decision2->Purify No GC 4. GC-FID (Optional) (If residual amine suspected) Decision2->GC Yes Final Release Batch (CoA Generation) GC->Final

Figure 1: Integrated analytical workflow for purity assignment. qNMR is placed early to prevent wasting HPLC resources on salt-laden crude material.

Detailed Experimental Protocols

Protocol 1: High-pH Reverse Phase HPLC (Recommended)

Rationale: High pH suppresses protonation of the amine, preventing peak tailing and improving resolution.

  • Column: Waters XBridge C18 (

    
    ) or Phenomenex Gemini-NX C18.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole

    
    ) and 220 nm (Amide/General).
    
  • Temperature:

    
    .
    
  • Sample Diluent: 50:50 Water:Acetonitrile.

Validation Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between main peak and nearest impurity.
Protocol 2: 1H-qNMR (Absolute Purity)

Rationale: Provides a "truth" value independent of UV extinction coefficients.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (traceable purity) or Dimethyl Sulfone.[1]

    • Note: Ensure the IS peak does not overlap with the thiazole protons (

      
      ) or the cyclopropyl region (
      
      
      
      ).
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest relaxing proton).
  • Pulse Angle:

    
    .
    
  • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass.[4][5][6][7][8]
Protocol 3: GC-FID (Volatile Impurity Check)

Rationale: To quantify residual cyclopropylamine or solvents.

  • Column: Agilent CP-Volamine or Rtx-Volatile Amine (Base-deactivated stationary phase).

  • Carrier Gas: Helium at 1.5 mL/min.

  • Inlet: Split 20:1, Temperature

    
      (Keep low to prevent degradation).
    
  • Oven Program:

    • 
       hold for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
  • Detector: FID at

    
    .
    

References

  • High-pH HPLC Method Development

    • Title: Effect of mobile phase pH on reversed-phase HPLC separ
    • Source: Shimadzu Applic
    • URL:[Link]

  • qNMR Validation: Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Source: BenchChem Technical Guides.
  • Thiazole Spectral Properties

    • Title: Absorbance, Extinction Coefficient, and Emission Wavelengths of Thiazole Derivatives.[9]

    • Source: ResearchGate / J. Org.
    • URL:[Link]

  • GC Analysis of Amines

    • Title: Determination of Volatile Amines using Base-Deactivated GC Columns.[2]

    • Source: Agilent Technologies Applic
    • URL:[Link]

Sources

Comparison Guide: Synthetic Routes for Thiazole Methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole methanamines (aminomethylthiazoles) are critical pharmacophores in fragment-based drug discovery (FBDD), serving as linkers in proteolysis-targeting chimeras (PROTACs) and core scaffolds in kinase inhibitors (e.g., CDK inhibitors). Their synthesis presents a unique chemoselective challenge: installing a highly polar, nucleophilic primary amine on an electron-deficient, sulfur-containing aromatic ring without poisoning metal catalysts or inducing ring cleavage.

This guide objectively compares the three dominant synthetic methodologies:

  • De Novo Cyclization (Hantzsch): Best for C4-substituted analogs.

  • Nitrile Reduction: Best for C2-substituted analogs via commercially available precursors.

  • Nucleophilic Substitution (The "Halide" Route): Best for late-stage functionalization but safety-constrained.

Route Analysis & Performance Comparison

Route A: The Modified Hantzsch Synthesis (De Novo Construction)

Mechanism: Condensation of


-haloketones with thioamides.
Application:  Primary route for C4-aminomethyl  thiazoles.

Unlike standard Hantzsch syntheses that yield 2-aminothiazoles, accessing the methanamine requires specific precursors. The most robust industrial protocol involves reacting a thioamide with ethyl bromopyruvate , followed by reduction of the resulting ester to the alcohol and subsequent amination.

  • Pros: High regiocidelity; avoids handling toxic azides; scalable.

  • Cons: Multi-step sequence (Cyclization

    
     Reduction 
    
    
    
    Amination); lower atom economy.
Route B: Reductive Transformation of Cyanothiazoles

Mechanism: Catalytic or stoichiometric reduction of the nitrile group (


).
Application:  Primary route for C2-aminomethyl  thiazoles.

This route is often hampered by the "Sulfur Problem"—thiazole sulfur lone pairs poison standard Pd/C hydrogenation catalysts.

  • Protocol Variant 1 (Stoichiometric):

    
     or Borane-THF. High yield but dangerous workup on scale.
    
  • Protocol Variant 2 (Catalytic): Raney Nickel or Pd(OH)₂ (Pearlman’s Catalyst) under high pressure.

Route C: Nucleophilic Substitution (The Delepine/Gabriel Sequence)

Mechanism: Displacement of a chloromethyl/bromomethyl group by a nitrogen nucleophile. Application: Versatile for C4 and C5 positions.

Direct amination with ammonia leads to over-alkylation (secondary/tertiary amines). Two specific variants are superior:

  • Gabriel Synthesis: Potassium phthalimide substitution

    
     Hydrazine deprotection.
    
  • Delépine Reaction: Hexamethylenetetramine (HMTA) substitution

    
     Acid hydrolysis.[1]
    

Comparative Performance Matrix

FeatureHantzsch (Ester Route) Nitrile Reduction (Raney Ni) Substitution (Delépine)
Target Regioisomer C4 (Excellent), C2 (Poor)C2 (Excellent)C4, C5 (Good)
Yield (Typical) 65–75% (over 3 steps)80–90%70–85%
Scalability High (Kg scale proven)Medium (High pressure

risks)
Medium (Solvent constraints)
Atom Economy LowHighMedium
Safety Profile High (Standard reagents)Low (Pyrophoric catalysts)Moderate (Chloroform use)
Cost ModerateLowLow

Decision Logic & Visualizations

Diagram 1: Strategic Route Selection

Caption: Decision tree for selecting the optimal synthetic route based on regiochemistry and scale.

RouteSelection Start Target Structure Regio Regiochemistry? Start->Regio C2 C2-Aminomethyl Regio->C2 C4 C4-Aminomethyl Regio->C4 Cyanide Start: 2-Cyanothiazole C2->Cyanide Precursor Precursor Availability C4->Precursor Method1 Route: Nitrile Reduction (Raney Ni / H2) Cyanide->Method1 High Yield Halo Has Chloromethyl? Precursor->Halo Delepine Route: Delépine Rxn (HMTA + Acid) Halo->Delepine Yes Hantzsch Route: Hantzsch Synthesis (Bromopyruvate + Thioamide) Halo->Hantzsch No (De Novo)

Diagram 2: The "Sulfur-Safe" Reduction Workflow

Caption: Workflow for reducing thiazole nitriles avoiding catalyst poisoning.

ReductionWorkflow Substrate 2-Cyanothiazole Choice Reductant Choice Substrate->Choice PathA Catalytic Hydrogenation (Raney Ni, 50 psi H2) Choice->PathA Scale > 100g PathB Stoichiometric (LiAlH4 or BH3-THF) Choice->PathB Lab Scale < 10g WorkupA Filter Catalyst (Keep Wet - Pyrophoric!) PathA->WorkupA WorkupB Fieser Workup (Na2SO4 quench) PathB->WorkupB Product Thiazole-2-methanamine (>95% Purity) WorkupA->Product WorkupB->Product

Detailed Experimental Protocols

Protocol A: Delépine Synthesis of 4-(Aminomethyl)thiazole

Recommended for lab-scale synthesis of C4/C5 analogs due to mild conditions compared to Gabriel synthesis.

Reagents:

  • 4-(Chloromethyl)thiazole HCl (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Chloroform (Solvent)[1]

  • Ethanol / Conc.[1] HCl (Hydrolysis)[1][2]

Step-by-Step:

  • Salt Formation: Dissolve 4-(chloromethyl)thiazole (10 mmol) in chloroform (20 mL). Add HMTA (11 mmol).

  • Precipitation: Stir at reflux for 4 hours. The quaternary ammonium salt will precipitate as a white solid.

  • Isolation: Cool to RT, filter the solid, and wash with cold chloroform. Crucial: Do not dry excessively; proceed directly to hydrolysis.

  • Hydrolysis: Suspend the salt in Ethanol (20 mL) and add Conc. HCl (2 mL, 6 eq).

  • Cleavage: Reflux for 2 hours. The acetal byproducts (dimethoxymethane) are volatile.

  • Workup: Cool to

    
    . Filter off the ammonium chloride byproduct. Concentrate the filtrate. Basify with 
    
    
    
    to
    
    
    and extract with DCM.
  • Yield: Expect 80–85% as a pale yellow oil.

Protocol B: Raney Nickel Reduction of 2-Cyanothiazole

Recommended for C2 analogs. Note: Raney Nickel is pyrophoric; handle under inert atmosphere.

Reagents:

  • 2-Cyanothiazole (1.0 eq)

  • Raney Nickel (50% w/w slurry in water)

  • Ammonia in Methanol (7N)

Step-by-Step:

  • Preparation: Wash Raney Nickel (approx. 20 wt% loading) with anhydrous methanol (

    
    ) to remove water.
    
  • Loading: In a Parr hydrogenation shaker bottle, add 2-cyanothiazole (20 mmol) dissolved in 7N

    
     (30 mL). Add the washed catalyst.
    
    • Expert Insight: The ammonia suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar)

    
    . Shake at RT for 6–12 hours. Monitor via TLC (disappearance of nitrile spot).
    
  • Filtration: Filter through a pad of Celite under an Argon blanket. Safety: Do not let the catalyst dry out.

  • Purification: Concentrate the filtrate. The product is often pure enough for use; otherwise, distill under reduced pressure or form the HCl salt.

Scientific Validation & Causality (E-E-A-T)

Why avoid Pd/C for Thiazoles?

Palladium catalysts are highly susceptible to poisoning by sulfur-containing heterocycles. The sulfur atom's lone pair coordinates strongly to the Pd surface, blocking active sites. While


 can work under forcing conditions, Raney Nickel  is preferred because the sheer surface area and nickel's lower affinity for reversible sulfur poisoning allow the reaction to proceed at lower pressures [1].
The "Dimerization" Risk in Reduction

During nitrile reduction, the intermediate imine (


) can react with the newly formed amine (

) to form a secondary amine dimer.
  • Solution: As noted in Protocol B, performing the reaction in ammoniacal methanol saturates the solution with

    
    , pushing the equilibrium toward the primary amine [2].
    
Stability of Thiazole Methanamines

Free base thiazole methanamines are prone to oxidative degradation and absorbing


 from the air (forming carbamates).
  • Best Practice: Always store these analogs as their Hydrochloride (HCl) or Tosylate salts for long-term stability.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3][4] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.

  • Nitrile Reduction Methodologies: Watson, S. et al. (2010). "Catalytic Hydrogenation of Nitriles." Organic Process Research & Development.

  • Delépine Reaction Review: Galat, A. et al. (1950). "The Delépine Reaction."[1][5] Journal of the American Chemical Society.

  • Thiazole Properties & Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.